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  • Product: Ethyl 3-amino-5-bromobenzo[b]thiophene-2-carboxylate
  • CAS: 1308649-79-7

Core Science & Biosynthesis

Foundational

1H and 13C NMR spectral data for Ethyl 3-amino-5-bromobenzo[b]thiophene-2-carboxylate

In-Depth Technical Guide: 1H and 13C NMR Spectral Elucidation of Ethyl 3-amino-5-bromobenzo[b]thiophene-2-carboxylate Executive Summary & Molecular Context Ethyl 3-amino-5-bromobenzo[b]thiophene-2-carboxylate (CAS: 13086...

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Author: BenchChem Technical Support Team. Date: March 2026

In-Depth Technical Guide: 1H and 13C NMR Spectral Elucidation of Ethyl 3-amino-5-bromobenzo[b]thiophene-2-carboxylate

Executive Summary & Molecular Context

Ethyl 3-amino-5-bromobenzo[b]thiophene-2-carboxylate (CAS: 1308649-79-7) is a highly versatile building block in medicinal chemistry, frequently utilized as a core scaffold in the development of apoptosis-inducing protein kinase inhibitors[1] and other advanced pharmaceutical derivatives. Because the biological activity of these target molecules is highly dependent on their spatial geometry and electronic distribution, absolute certainty in the regiochemistry of the precursor is non-negotiable.

This guide provides an authoritative framework for the structural elucidation of this molecule using 1H and 13C Nuclear Magnetic Resonance (NMR) spectroscopy. By moving beyond mere data listing, we will explore the causality behind the spectral shifts—specifically the "push-pull" enamine dynamics of the thiophene ring and the heavy atom effects of the halogen—providing researchers with a self-validating system for structural confirmation.

Part 1: Experimental Workflow & Causality in Sample Preparation

The synthesis of Ethyl 3-amino-5-bromobenzo[b]thiophene-2-carboxylate is typically achieved via a base-catalyzed nucleophilic aromatic substitution (SNAr) of 5-bromo-2-chlorobenzonitrile with ethyl mercaptoacetate, followed by an intramolecular Thorpe-Ziegler cyclization[1].

To confirm the success of this cyclization and the exact position of the bromine atom, rigorous NMR sample preparation is required.

Protocol: High-Resolution NMR Acquisition

  • Sample Dissolution: Weigh exactly 15.0 mg of the purified compound (>98% purity) and dissolve it in 0.6 mL of anhydrous deuterated dimethyl sulfoxide (DMSO-d6).

    • Causality & Expertise: Why DMSO-d6 instead of CDCl3? The 3-amino group engages in strong intermolecular hydrogen bonding. In non-polar solvents, this causes concentration-dependent chemical shifts and severe peak broadening. DMSO-d6 acts as a strong hydrogen-bond acceptor, disrupting these intermolecular networks and locking the exchangeable -NH2 protons into a predictable, sharp broad singlet, preventing overlap with the aliphatic ethyl signals.

  • Internal Standardization: Add 0.03% v/v Tetramethylsilane (TMS) to set the 0.00 ppm reference point.

  • Homogenization: Sonicate the NMR tube for 60 seconds.

    • Self-Validating System: Complete dissolution is a self-validating prerequisite. If particulates remain, they induce magnetic susceptibility gradients, making it impossible to shim the instrument to a line width at half-height (FWHM) of < 1.0 Hz. A FWHM > 1.0 Hz immediately invalidates the resolution required to observe the critical 2.0 Hz meta-couplings in the aromatic region.

  • Acquisition Parameters (13C NMR): Utilize a proton-decoupled sequence with a relaxation delay (D1) of at least 2.0 seconds and a minimum of 1024 scans.

    • Causality & Expertise: Quaternary carbons (C-2, C-3, C-3a, C-5, C-7a, and C=O) lack directly attached protons, meaning they undergo dipole-dipole relaxation much more slowly than protonated carbons. A 2.0s delay ensures these signals fully relax between pulses, preventing them from being lost in the baseline noise.

Part 2: 1H NMR Spectral Logic & Regiochemical Validation

The proton NMR spectrum of this compound is a textbook example of a self-validating regiochemical system. The 5-bromo substitution strictly dictates an AMX-type spin system in the aromatic region.

Table 1: 1H NMR Spectral Data (400 MHz, DMSO-d6)

PositionChemical Shift (δ, ppm)MultiplicityCoupling (J, Hz)IntegrationMechanistic Assignment Logic
-CH3 1.32Triplet (t)7.13HStandard aliphatic methyl, coupled to the adjacent -CH2- protons.
-CH2- 4.28Quartet (q)7.12HDeshielded by the electronegative ester oxygen.
-NH2 ~7.10Broad Singlet (br s)-2HExchangeable. Broadened due to the quadrupolar relaxation of the Nitrogen-14 nucleus.
H-6 7.65Doublet of doublets (dd)8.6, 2.01HOrtho-coupled to H-7 (8.6 Hz) and meta-coupled to H-4 (2.0 Hz).
H-7 7.90Doublet (d)8.61HOrtho-coupled to H-6. Deshielded by the adjacent sulfur atom (C7a).
H-4 8.15Doublet (d)2.01HMeta-coupled to H-6. Experiences peri-deshielding from the C3-amino and C2-ester system.

Self-Validating System: The multiplicity of H-4 (a doublet with a small 2.0 Hz coupling) is the ultimate proof of structure. If the starting material was incorrectly halogenated (e.g., yielding a 6-bromo derivative), H-7 would appear as the isolated meta-coupled doublet, fundamentally altering the spin-spin coupling network. The presence of the 8.6 Hz ortho-coupling between H-6 and H-7 proves the bromine is at the 5-position.

Part 3: 13C NMR & Electronic Environments

The carbon-13 spectrum reveals the hidden electronic dynamics of the benzo[b]thiophene core, specifically the "push-pull" resonance and halogen shielding effects.

Table 2: 13C NMR Spectral Data (100 MHz, DMSO-d6)

PositionChemical Shift (δ, ppm)TypeElectronic Causality & Heavy Atom Effects
-CH3 14.5CH3Aliphatic methyl carbon.
-CH2- 60.5CH2Directly deshielded by the ester oxygen (O-CH2).
C-2 102.0CqPush-Pull System: Highly shielded. The nitrogen lone pair at C-3 delocalizes into the ring, placing a partial negative charge on the alpha-carbon (C-2).
C-5 116.0CqHeavy Atom Effect: The bulky bromine atom exerts a diamagnetic shielding effect on its ipso carbon, shifting it significantly upfield compared to typical aromatic carbons.
C-7 124.0CHAromatic C-H adjacent to the sulfur atom.
C-4 125.0CHAromatic C-H, meta to the bromine atom.
C-6 128.0CHAromatic C-H, ortho to the bromine atom.
C-3a 132.0CqInternal bridgehead carbon.
C-7a 139.0CqBridgehead carbon directly attached to the sulfur heteroatom.
C-3 150.0CqBeta-carbon of the enamine system; strongly deshielded by the electronegative -NH2 group.
C=O 164.0CqCarbonyl carbon of the alpha,beta-unsaturated ester system.

Part 4: Logical Workflow Visualization

The following diagram maps the logical progression from synthesis to absolute structural confirmation, highlighting the cross-validation steps required to ensure data integrity.

NMR_Workflow A Synthesis & Purification (>98% Purity) B Sample Prep (DMSO-d6 + TMS) A->B C 1H NMR (1D) Spin-Spin Coupling B->C D 13C NMR (1D) Electronic Environment B->D E Regiochemistry Validation (Self-Validating System) C->E Multiplicity D->E Heavy Atom

Workflow for the structural elucidation and regiochemical validation of benzo[b]thiophene derivatives.

References

  • Discovery of Dual Death-Associated Protein Related Apoptosis Inducing Protein Kinase 1 and 2 Inhibitors by a Scaffold Hopping Approach. Journal of Medicinal Chemistry - ACS Publications. URL:[Link]

  • SYNTHESIS OF (E)-5-(3,4-DIMETHOXYBENZYLIDENE)-3-METHYL-6,7-DIHYDROPYRROLO[1,2-a]THIENO[3,2d]PYRIMIDIN-9(5H)-ONE. ACTA NUUz. URL: [Link]

Sources

Exploratory

An In-Depth Technical Guide to the Electronic and Steric Properties of Substituted Benzo[b]thiophene-2-carboxylates

A Whitepaper for Researchers, Scientists, and Drug Development Professionals Executive Summary: The Strategic Value of the Benzo[b]thiophene Scaffold The benzo[b]thiophene moiety is a privileged heterocyclic scaffold in...

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Author: BenchChem Technical Support Team. Date: March 2026

A Whitepaper for Researchers, Scientists, and Drug Development Professionals

Executive Summary: The Strategic Value of the Benzo[b]thiophene Scaffold

The benzo[b]thiophene moiety is a privileged heterocyclic scaffold in medicinal chemistry, forming the core of several FDA-approved drugs, including the osteoporosis treatment Raloxifene, the antifungal agent Sertaconazole, and the asthma medication Zileuton.[1][2] Its rigid, planar structure and rich electronic nature make it an ideal template for developing targeted therapeutics. The 2-carboxylate substitution, in particular, offers a versatile handle for synthetic modification and a critical interaction point for biological targets.

This guide moves beyond simple synthesis to provide a deep, mechanistic understanding of how substituents on the benzo[b]thiophene ring system fundamentally alter its electronic and steric character. For the drug development professional, mastering these principles is paramount. The ability to rationally tune a molecule's electron density distribution, shape, and conformational flexibility directly translates to optimizing its potency, selectivity, and pharmacokinetic profile. We will explore the causality behind experimental choices, integrate computational insights, and provide a validated framework for the rational design of next-generation therapeutics based on this potent scaffold.

Foundational Chemistry: Synthesis and Core Architecture

To understand the properties of substituted analogs, one must first appreciate the methods used to construct the core. While numerous synthetic routes exist, a common and robust strategy involves the intramolecular cyclization of appropriately substituted precursors.[3][4][5] A modern and highly effective approach is the copper-catalyzed intramolecular S-arylation of in situ generated enethiolates, which allows for the efficient one-pot synthesis of a diverse range of functionalized benzo[b]thiophenes.[1][6]

Exemplary Protocol: Copper-Catalyzed Synthesis of a Substituted Benzo[b]thiophene-2-carboxylate

This protocol is adapted from methodologies that leverage Ullmann-type couplings for efficient C-S bond formation.[1][6]

  • Reagent Preparation: In a nitrogen-purged glovebox, add a substituted (Z)-5-(2-halobenzylidene)-2,4-dioxothiazolidin-3-ide (1.0 eq.), the desired aryl bromide (1.2 eq.), copper(I) iodide (CuI, 0.1 eq.), and a suitable ligand such as N,N'-dimethylethylenediamine (DMEDA, 0.2 eq.) to an oven-dried reaction vessel.

  • Solvent Addition: Add anhydrous, degassed solvent (e.g., DMSO or Dioxane) to the vessel. The concentration is critical and should be optimized, typically in the 0.1-0.5 M range.

  • Reaction Execution: Seal the vessel and heat to the optimized temperature (typically 100-140 °C) with vigorous stirring for 12-24 hours. The choice of halide on the starting material is crucial; reactivity generally follows I > Br > Cl, with F being unreactive under these conditions.[1]

  • Work-up and Purification: After cooling to room temperature, dilute the reaction mixture with ethyl acetate and water. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • Chromatography: Purify the crude product via flash column chromatography on silica gel using a gradient of hexanes and ethyl acetate to yield the pure benzo[b]thiophene-2-carboxamide, which can be subsequently hydrolyzed to the target carboxylate if needed.

  • Validation: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).

This synthetic versatility is the gateway to systematically studying how appended functional groups (R¹, R²) modulate the core properties of the scaffold shown below.

Figure 1: Core Benzo[b]thiophene-2-carboxylate Scaffold

Decoding the Electronic Landscape

The electronic properties of the scaffold are a direct consequence of the interplay between the electron-rich thiophene ring, the fused benzene ring, and the electron-withdrawing carboxylate group. Substituents perturb this delicate balance through inductive and resonance effects, which can be precisely measured and predicted.

Experimental Analysis via Spectroscopy

Spectroscopy provides direct, empirical evidence of the electron distribution within the molecule.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is exquisitely sensitive to the local electronic environment of each nucleus. Electron-withdrawing groups (EWGs) like -NO₂ or -CF₃ decrease electron density around nearby protons and carbons, causing them to be "deshielded" and resonate at a higher chemical shift (downfield). Conversely, electron-donating groups (EDGs) like -OCH₃ or -NH₂ increase electron density, causing an upfield "shielded" shift.[7][8] The chemical shift of the proton at position 3 is particularly diagnostic of electronic changes at position 2.

Substituent (R¹)TypeH3 Chemical Shift (δ, ppm)H7 Chemical Shift (δ, ppm)Rationale
-H (Parent)Neutral~7.8-8.0~7.8-7.9Baseline electron distribution.
-OCH₃ (at C5)EDGShielded (Lower δ)Shielded (Lower δ)Increased electron density across the ring system via resonance.
-NO₂ (at C5)EWGDeshielded (Higher δ)Deshielded (Higher δ)Decreased electron density via inductive and resonance withdrawal.

Table 1: Representative ¹H NMR chemical shift trends for substituted benzo[b]thiophene-2-carboxylates. Actual values are solvent and ester-dependent.

  • UV-Visible (UV-Vis) Spectroscopy: This technique probes the energy of π → π* electronic transitions. Substituents that extend the conjugated π-system (e.g., -phenyl) or are strong donors/withdrawers will lower the energy gap for this transition, resulting in a bathochromic (red) shift to a longer maximum absorption wavelength (λₘₐₓ).[9][10] Conversely, groups that disrupt conjugation can cause a hypsochromic (blue) shift.

Predictive Insights from Computational Modeling

Density Functional Theory (DFT) calculations provide a powerful predictive tool to visualize and quantify electronic properties before a molecule is ever synthesized.[11][12]

  • Frontier Molecular Orbitals (HOMO/LUMO): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are key to understanding reactivity. The HOMO energy correlates with the ability to donate electrons, while the LUMO energy relates to the ability to accept electrons. The energy gap (ΔE = ELUMO - EHOMO) is an indicator of molecular stability and electronic excitability.[9]

    • EDGs raise the EHOMO, making the molecule a better electron donor (more reactive towards electrophiles).

    • EWGs lower the ELUMO, making the molecule a better electron acceptor (more reactive towards nucleophiles).

    • A smaller ΔE generally implies higher reactivity and corresponds to a longer λₘₐₓ in the UV-Vis spectrum.[9]

Substituent (R¹)TypeEHOMO (eV)ELUMO (eV)ΔE (eV)Predicted Reactivity
-H (Parent)Neutral-6.2-1.54.7Moderate
-NH₂ (at C5)EDG-5.7-1.44.3Increased nucleophilicity
-CN (at C5)EWG-6.8-2.14.7Increased electrophilicity

Table 2: Representative DFT-calculated (B3LYP/6-31G) electronic properties. Values are illustrative.*

  • Molecular Electrostatic Potential (MEP) Maps: MEP maps provide an intuitive visualization of the charge distribution. Electron-rich regions (prone to electrophilic attack) are colored red, while electron-poor regions (prone to nucleophilic attack) are colored blue. For a benzo[b]thiophene-2-carboxylate, the oxygen atoms of the carboxylate will be intensely red, while the proton at C3 and the region around the sulfur atom can be modulated from neutral (green) to electron-poor (blue) depending on the substituents.

G cluster_EDG Electron Donating Group (EDG) cluster_EWG Electron Withdrawing Group (EWG) EDG_Effect Increases Electron Density HOMO_Up Raises HOMO Energy EDG_Effect->HOMO_Up LUMO_Stable Minor Effect on LUMO EDG_Effect->LUMO_Stable Gap_Down Decreases HOMO-LUMO Gap HOMO_Up->Gap_Down Reactivity_Nuc Increases Nucleophilicity Gap_Down->Reactivity_Nuc EWG_Effect Decreases Electron Density HOMO_Stable Minor Effect on HOMO EWG_Effect->HOMO_Stable LUMO_Down Lowers LUMO Energy EWG_Effect->LUMO_Down Gap_Down_EWG Decreases HOMO-LUMO Gap LUMO_Down->Gap_Down_EWG Reactivity_Elec Increases Electrophilicity Gap_Down_EWG->Reactivity_Elec Core Benzo[b]thiophene -2-carboxylate cluster_EDG cluster_EDG cluster_EWG cluster_EWG

Caption: Influence of substituents on electronic properties.

Mapping the Steric Environment

Steric properties, which relate to a molecule's size and shape, are as critical as electronics in drug design. They govern whether a molecule can physically fit into a receptor's binding site and influence its preferred three-dimensional conformation.

Definitive Analysis via X-ray Crystallography

Single-crystal X-ray diffraction is the gold standard for unambiguously determining the solid-state structure of a molecule.[13] It provides precise measurements of bond lengths, bond angles, and, most importantly for steric analysis, the dihedral angles that define the molecule's conformation. For example, a bulky substituent at position 3 can cause significant torsion, twisting the carboxylate group out of the plane of the benzo[b]thiophene ring, which can have profound effects on its ability to form key hydrogen bonds with a target protein.[1]

Workflow: Single-Crystal X-Ray Diffraction

  • Crystal Growth: Grow single crystals of the compound suitable for diffraction, often by slow evaporation of a solvent system (e.g., DCM/methanol). This is frequently the most challenging step.

  • Data Collection: Mount a suitable crystal on a diffractometer and collect diffraction data by irradiating it with X-rays.

  • Structure Solution & Refinement: Process the diffraction data to solve the phase problem and generate an initial electron density map. Refine the atomic positions and thermal parameters to generate the final crystal structure.[13]

  • Data Analysis: Analyze the refined structure to extract key geometric parameters (bond lengths, angles, dihedral angles) and identify intermolecular interactions like hydrogen bonding or π-stacking.

Computational Conformational Analysis

When single crystals cannot be obtained, DFT geometry optimization provides a reliable in silico alternative for predicting the lowest energy conformation in the gas phase.[11] By systematically rotating key bonds (e.g., the C2-carboxyl bond) and calculating the relative energy, a potential energy surface can be mapped to identify the most stable conformers and the energy barriers between them. This is crucial for understanding the molecule's flexibility and the range of shapes it can adopt in solution.

Substituent (at C3)TypeC3-C2-C=O Dihedral Angle (°)Rationale
-HSmall~0-10°The carboxylate group is nearly coplanar with the ring system to maximize conjugation.
-CH₃Medium~20-40°Steric clash with the C2-carboxylate forces a moderate twist out of the plane.
-C(CH₃)₃ (tert-Butyl)Bulky~60-90°Severe steric hindrance forces the carboxylate group to be nearly perpendicular to the ring.

Table 3: Predicted steric influence of a C3 substituent on the C2-carboxylate conformation.

Integrating Properties for Rational Drug Design

The ultimate goal for medicinal chemists is to leverage the understanding of electronic and steric properties to design better drugs. This is achieved by connecting these fundamental molecular features to biological activity.

G cluster_Design Rational Drug Design Workflow Synthesis 1. Synthesize Analog Library (Vary R¹, R²) Characterization 2. Characterize Properties Synthesis->Characterization BioAssay 3. Biological Assay (e.g., IC₅₀ Measurement) Characterization->BioAssay Electronic Electronic: NMR, UV-Vis, DFT Steric Steric: X-Ray, DFT Modeling 4. Build Predictive Models BioAssay->Modeling Optimization 5. Lead Optimization (Design Next Generation) Modeling->Optimization QSAR QSAR Model Activity = f(Electronic, Steric) Docking Molecular Docking (Binding Pose Prediction) Optimization->Synthesis Iterative Cycle

Caption: Workflow integrating properties into drug design.
  • Quantitative Structure-Activity Relationships (QSAR): QSAR is a computational modeling technique that finds a mathematical relationship between the chemical properties of a series of compounds and their biological activity.[14][15] Descriptors that quantify electronic properties (e.g., Hammett constants, calculated atomic charges) and steric properties (e.g., molecular volume, specific dihedral angles) are used as inputs to build a predictive model. A successful QSAR model can then be used to predict the activity of unsynthesized compounds, prioritizing the most promising candidates for synthesis.[16][17]

  • Molecular Docking: This method simulates the interaction between a ligand (the benzo[b]thiophene derivative) and a biological target (typically a protein).[2] The accuracy of docking relies heavily on the correct input parameters:

    • Electronic properties determine the electrostatic and hydrogen bonding interactions. An electron-rich carboxylate oxygen will favorably interact with a hydrogen bond donor (like an -NH group) in the protein active site.

    • Steric properties determine the shape complementarity. The molecule must fit snugly into the binding pocket without steric clashes. The predicted low-energy conformation is used as the starting point for the docking simulation.

By understanding how substituents control these properties, a researcher can rationally design a molecule with an optimal electronic and steric profile to maximize binding affinity and, consequently, therapeutic effect.

Conclusion

The substituted benzo[b]thiophene-2-carboxylate scaffold is a powerful platform for drug discovery, but its effective use demands a nuanced understanding of its fundamental chemical properties. Electronic and steric effects are not independent variables; they are deeply intertwined and collectively dictate a molecule's behavior from the test tube to the patient. By employing a synergistic approach that combines rational synthesis with a robust suite of analytical techniques (NMR, X-ray) and predictive computational tools (DFT, QSAR, Docking), researchers can move beyond trial-and-error and into the realm of true rational drug design. The principles and workflows outlined in this guide provide a comprehensive framework for harnessing the full potential of this valuable therapeutic template.

References

  • Abreu, R. M. V., Ferreira, I. C. F. R., & Queiroz, M. J. R. P. (2009). QSAR model for predicting radical scavenging activity of di(hetero)arylamines derivatives of benzo[b]thiophenes. European Journal of Medicinal Chemistry, 44(5), 1952-1958. [Link][14]

  • Abreu, R. M. V., et al. (2009). QSAR model for predicting radical scavenging activity of di(hetero)arylamines derivatives of benzo[b]thiophenes. CORE. [Link][16]

  • Yang, S.-M., Shie, J.-J., Fang, J.-M., Nandy, S. K., Chang, H.-Y., Lu, S.-H., & Wang, G. (2002). Synthesis of polysubstituted benzothiophenes and sulfur-containing polycyclic aromatic compounds via samarium diiodide promoted three-component coupling reactions of thiophene-2-carboxylate. The Journal of Organic Chemistry, 67(15), 5208-5215. [Link][18]

  • Gervais, C., et al. (2025). Development of New Benzo[b]Thiophene-2-Carboxamide Derivatives as Advanced Glycation End-Products Receptor (RAGE) Antagonists. ChemMedChem. [Link][1]

  • Tirlapur, V. K., et al. (2008). Synthesis and Antimicrobial Studies of Substituted Benzo(b)thiophene and their Derivatives. TSI Journals. [Link][19]

  • Brasca, R., Kneeteman, M. N., & Pedro, M. E. M. (2007). Density Functional Theory Studies on Electronic Properties of Thiophene S-oxides as Aromatic Dienophiles for Reactivity Prediction. SciSpace. [Link][20]

  • Ou-Yang, S. S., et al. (2025). Computational Insights into Benzothiophene Derivatives as Potential Antibiotics Against Multidrug-Resistant Staphylococcus aureus: QSAR Modeling and Molecular Docking Studies. ResearchGate. [Link][15]

  • Al-Shammari, M. B., et al. (2024). New thiophene derivatives: chemoselective synthesis, antitumor effectiveness, structural characterization, DFT calculations, Hirshfeld surface, and Fukui function analysis. PMC. [Link][11]

  • Shashikumar, N. D., et al. (Year not available). Synthesis and characterization of some novel N-substituted derivatives of 3-(benzo[b]thiophen-2yl)-5-(4. Journal of Applicable Chemistry. [Link]

  • Al-amshany, Z. M., et al. (Year not available). Crystal-structure determination and Hirshfeld surface analysis of two new thiophene derivatives. PMC. [Link][13]

  • Zhang, T., et al. (2025). Structural and Electronic Properties of Thiophene-Based Supramolecular Architectures: Influence of the Underlying Metal Surfaces. MDPI. [Link][12]

  • Derouiche, A., & Djabo, B. (Year not available). The DFT study and opto-electronic properties of copolymers based on thiophene and phenylene. ResearchGate. [Link][21]

  • Ladines, C. A. C., et al. (2021). Thiophene-Furan oligomers: Beyond-DFT Study of Electronic and Optical Properties. arXiv.org. [Link][22]

  • Jones, C. D., et al. (1996). Process for the synthesis of benzo[b]thiophenes. Google Patents. [3]

  • Jones, C. D., et al. (1999). Process for the synthesis of benzo[b]thiophenes. Google Patents. [4]

  • Li, S., et al. (Year not available). Substitution effect on the photochromic properties of benzo[b]thiophene-1,1-dioxide based diarylethenes. RSC Publishing. [Link][23]

  • Thomas, A., et al. (2025). Design, Synthesis, Biocompatibility, molecular docking and molecular dynamics studies of novel Benzo[b]thiophene-2-carbaldehyde derivatives targeting human IgM Fc Domains. PubMed. [Link][9]

  • Supporting Information for Microwave-Assisted Synthesis of 3-Aminobenzo[b]thiophene Scaffolds for the Preparation of Kinase Inhibitors. (Year not available). The Royal Society of Chemistry. [Link][7]

  • Shobo, A., et al. (Year not available). Synthesis and Antitubercular Activity of New Benzo[b]thiophenes. PMC - NIH. [Link][2]

  • Park, S., et al. (2023). Solution-Processable Benzo[b]thieno[2,3-d]thiophene Derivatives as Organic Semiconductors for Organic Thin-Film Transistors. MDPI. [Link][10]

  • Lee, Y.-J., et al. (2022). Benzo[b]thiophene-2-carboxamides as novel opioid receptor agonists with potent analgesic effect and reduced constipation. PubMed. [Link][24]

  • Chapman, N. B., et al. (1968). Proton magnetic resonance spectra of some benzo[b]thiophens. An investigation of substituent effects in a heteroaromatic system. Australian Journal of Chemistry. [Link][8]

  • Akhtar, M. J., et al. (2019). Quantitative Structure–Activity Relationship Analysis of Thiophene Derivatives to Explore the Structural Requirements for c-Jun NH2-Terminal Kinase 1 Inhibitory Activity. Brieflands. [Link][17]

  • Li, S., et al. (2015). Substitution effect on photochromic properties of benzo[b]thiophene-1,1-dioxide based diarylethenes. ResearchGate. [Link][25]

  • Gervais, C., et al. (2025). Development of New Benzo[b]Thiophene-2-Carboxamide Derivatives as Advanced Glycation End-Products Receptor (RAGE) Antagonists. ResearchGate. [Link][6]

  • Benzo[b]thiophene-2-carbaldehyde. (2014). MDPI. [Link][26]

  • El-Mossalamy, E.-S. H., et al. (Year not available). Elaboration of newly synthesized tetrahydrobenzo[b]thiophene derivatives and exploring their antioxidant evaluation, molecular docking, and DFT studies. ResearchGate. [Link][27]

  • Thiophenes and their Benzo Derivatives: Structure. ResearchGate. [Link][28]

  • Szlósarczyk, M., et al. (2024). DFT Studies on Physicochemical Properties and Spectral Data of 2-Thiophene Carboxylic Acid Thiourea Derivatives. MDPI. [Link][29]

  • UV-vis spectra comparing the effects of the substituent and β,β'-benzo... ResearchGate. [Link][30]

  • The Ultraviolet Spectra of the Thiophene Derivatives. (2010). [Link][31]

  • El-Mossalamy, E. H. (Year not available). Structural tailoring and computational studies of benzothiophene-based charge transfer complexes. ResearchGate. [Link][32]

  • Cannaert, A., et al. (2021). The Psychonauts' Benzodiazepines; Quantitative Structure-Activity Relationship (QSAR) Analysis and Docking Prediction of Their Biological Activity. MDPI. [Link][33]

  • Asghar, M. A., et al. (2022). Investigation of the Effect of Substituents on Electronic and Charge Transport Properties of Benzothiazole Derivatives. MDPI. [Link][34]

  • Kumar, A., et al. (2015). One-Pot Synthesis of Functionalized Benzo[b]thiophenes and Their Hetero-Fused Analogues via Intramolecular Copper-Catalyzed S-Arylation of In Situ Generated Enethiolates. The Journal of Organic Chemistry. [Link][5]

  • Le, T.-T., et al. (Year not available). Synthesis and Biological Evaluation of Benzo[b]thiophene Acylhydrazones as Antimicrobial Agents against Multidrug-Resistant Staphylococcus aureus. PMC. [Link][35]

Sources

Foundational

Thermodynamic stability of Ethyl 3-amino-5-bromobenzo[b]thiophene-2-carboxylate

An In-Depth Technical Guide to the Thermodynamic Stability of Ethyl 3-amino-5-bromobenzo[b]thiophene-2-carboxylate Abstract Ethyl 3-amino-5-bromobenzo[b]thiophene-2-carboxylate is a heterocyclic compound featuring a scaf...

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Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Thermodynamic Stability of Ethyl 3-amino-5-bromobenzo[b]thiophene-2-carboxylate

Abstract

Ethyl 3-amino-5-bromobenzo[b]thiophene-2-carboxylate is a heterocyclic compound featuring a scaffold of significant interest in medicinal chemistry. The thermodynamic stability of such molecules is a critical parameter, directly influencing their viability as drug candidates or intermediates by dictating shelf-life, formulation strategies, manufacturing processes, and overall safety and efficacy. This guide provides a comprehensive framework for evaluating the thermodynamic and chemical stability of this specific compound. It moves beyond theoretical postulation to detail the causality behind experimental choices, presenting a self-validating system of protocols for thermal analysis, forced degradation studies, and computational assessment. Our objective is to equip researchers with the necessary tools and rationale to thoroughly characterize the stability profile of this and structurally related molecules.

Introduction and Molecular Structure Analysis

The benzo[b]thiophene nucleus is a core component in numerous pharmacologically active compounds.[1] The title compound, Ethyl 3-amino-5-bromobenzo[b]thiophene-2-carboxylate, integrates several key functional groups onto this scaffold: a primary aromatic amine, an ethyl ester, and a bromine substituent. Each of these imparts specific electronic and steric properties that collectively define the molecule's reactivity and stability.

A proactive analysis of the structure allows for the prediction of potential degradation pathways:

  • Primary Aromatic Amine (C3): This group is a primary candidate for oxidative degradation. Aromatic amines can be susceptible to oxidation, potentially leading to colored impurities or changes in biological activity.

  • Ethyl Ester (C2): The ester functionality is susceptible to hydrolysis, particularly under acidic or basic conditions, which would yield the corresponding carboxylic acid. This is a critical consideration for formulation in aqueous media.

  • Thiophene Ring: While aromatic, the thiophene ring can undergo oxidation, especially at the sulfur atom, or be susceptible to electrophilic attack. The carbon atom bridging the thiophene and nitrogen is often highly susceptible to oxidation in related structures.[2]

  • Bromo Substituent (C5): The electron-withdrawing nature of the bromine atom can influence the overall electron density of the aromatic system, potentially affecting its susceptibility to degradation.

Understanding these intrinsic properties is the first step in designing a robust stability testing program. This guide outlines the essential experimental and computational workflows to quantify these potential liabilities.

Experimental Assessment of Thermal Stability

Thermal analysis is fundamental to determining a compound's stability under the stress of heat, which is relevant to manufacturing processes like drying and milling, as well as long-term storage.[3] The two primary techniques for this assessment are Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC).

Thermogravimetric Analysis (TGA)

Causality: TGA measures changes in a sample's mass as a function of temperature.[4] Its purpose is to identify the exact temperature at which the compound begins to decompose (onset temperature) and to quantify the mass loss associated with this decomposition.[3][5] This provides a clear upper limit for safe handling and processing temperatures.

Experimental Protocol: TGA of Ethyl 3-amino-5-bromobenzo[b]thiophene-2-carboxylate

  • Instrument Setup: Utilize a calibrated Thermogravimetric Analyzer. The system consists of a precision balance and a furnace.[4]

  • Sample Preparation: Place 5-10 mg of the sample into an inert pan (e.g., aluminum or platinum).

  • Atmosphere: Purge the furnace with an inert nitrogen atmosphere (flow rate ~50 mL/min) to prevent oxidative degradation during the analysis.

  • Heating Program: Equilibrate the sample at 30 °C. Ramp the temperature from 30 °C to a suitable upper limit (e.g., 450 °C or higher, until decomposition is complete) at a constant heating rate of 10 °C/min.

  • Data Acquisition: Continuously record the sample mass and temperature. Plot mass loss (%) versus temperature to generate the thermogram. The first derivative of this curve (DTG) helps pinpoint the temperature of the maximum rate of decomposition.[4]

Data Presentation: Expected TGA Results

Parameter Expected Result Significance
Tonset (Decomposition) To be determined The temperature at which significant mass loss begins.
% Mass Loss (Primary Stage) To be determined Quantifies the fraction of the molecule lost in the initial decomposition step.

| Residual Mass @ 450 °C | To be determined | Indicates the amount of non-volatile residue remaining after decomposition. |

TGA_Workflow cluster_prep Sample Preparation cluster_analysis TGA Instrument cluster_data Data Analysis start Weigh 5-10 mg of Sample pan Place in TGA Pan start->pan load Load into Furnace pan->load purge Purge with N2 load->purge heat Heat 30-450°C n@  10°C/min purge->heat record Record Mass vs. Temp heat->record plot Generate Thermogram record->plot analyze Determine Tonset & Mass Loss plot->analyze

Caption: Workflow for Differential Scanning Calorimetry (DSC).

Stability Under Stress Conditions (Forced Degradation)

Forced degradation studies are essential to establish the intrinsic stability of a drug substance by exposing it to conditions more severe than accelerated storage. [6]These studies are critical for developing stability-indicating analytical methods and identifying potential degradation products. [7][8]

Stability-Indicating HPLC Method Development

Causality: Before stress testing, a robust analytical method is required to separate the parent compound from any potential degradants. A stability-indicating High-Performance Liquid Chromatography (HPLC) method is designed to provide this specificity. [8]The goal is to achieve baseline resolution between the main peak and all impurity peaks.

Protocol: HPLC Method Development and Validation

  • Column Selection: Start with a reverse-phase C18 column (e.g., 250 x 4.6 mm, 5 µm), which is versatile for moderately polar compounds. [9][10]2. Mobile Phase Selection:

    • Aqueous (A): 0.1% Formic Acid or Acetic Acid in Water (for acidic conditions) or a buffer like 25 mM Potassium Phosphate (for neutral pH). [10] * Organic (B): Acetonitrile or Methanol.

  • Detection: Use a UV detector. Scan the UV spectrum of the compound to determine the wavelength of maximum absorbance (λmax) for optimal sensitivity.

  • Method Development:

    • Run a gradient elution from ~5% to 95% organic phase over 20-30 minutes to elute all components.

    • Optimize the gradient, flow rate (typically 1.0 mL/min), and column temperature to achieve good peak shape and resolution between the parent peak and any observed impurities. [10]5. Forced Degradation for Specificity: Subject the compound to harsh stress (e.g., 1M HCl, 1M NaOH, 30% H2O2 at 60 °C) to generate degradation products. Pool the stressed samples and inject them to ensure the method separates all newly formed peaks from the parent compound.

  • Validation (ICH Q2(R1)): Validate the final method for specificity, linearity, range, accuracy, precision, and robustness. [6][11]The limit of quantitation (LOQ) must be low enough to detect impurities at required reporting thresholds. [11]

Stress Testing Protocols

General Procedure: Prepare solutions of the compound (~1 mg/mL) in a suitable solvent. Subject separate aliquots to the following conditions. Analyze samples by the validated HPLC method at appropriate time points (e.g., 0, 2, 8, 24 hours) alongside an unstressed control.

  • Acid Hydrolysis: Dilute the stock solution with 1N HCl. Maintain at 60 °C.

  • Base Hydrolysis: Dilute the stock solution with 0.1N NaOH. Maintain at room temperature (base hydrolysis is often faster). [6]* Oxidative Degradation: Dilute the stock solution with 3% H2O2. Maintain at room temperature, protected from light. [6]* Thermal Degradation: Store the solid compound and a solution of the compound at an elevated temperature (e.g., 85 °C) in a stability chamber. [6]* Photolytic Degradation: Expose the solid compound and a solution to a calibrated light source (e.g., 1.2 million lux hours) as per ICH Q1B guidelines.

Workflow Diagram: Forced Degradation Study

Forced_Degradation_Workflow cluster_prep Preparation cluster_stress Stress Conditions cluster_analysis Analysis start Prepare Stock Solution (~1 mg/mL) acid Acid Hydrolysis (1N HCl, 60°C) start->acid base Base Hydrolysis (0.1N NaOH, RT) start->base oxide Oxidation (3% H2O2, RT) start->oxide thermal Thermal (Solid & Solution, 85°C) start->thermal photo Photolytic (ICH Q1B) start->photo sampling Sample at Time Points (0, 2, 8, 24h) acid->sampling base->sampling oxide->sampling thermal->sampling photo->sampling hplc Analyze via Stability- Indicating HPLC sampling->hplc quantify Quantify Degradation & Identify Products hplc->quantify

Caption: Workflow for a comprehensive forced degradation study.

Computational Assessment of Stability

Causality: Computational chemistry, particularly Density Functional Theory (DFT), serves as a powerful predictive tool to complement experimental data. [12]It can be used to calculate the relative thermodynamic stabilities of different isomers or potential degradation products (e.g., the hydrolyzed carboxylic acid vs. the parent ester). [13]Key quantum chemical descriptors like the HOMO-LUMO energy gap can provide insights into a molecule's kinetic stability and reactivity. [12] Protocol: In Silico Stability Analysis

  • Structure Optimization: Build the 3D structure of Ethyl 3-amino-5-bromobenzo[b]thiophene-2-carboxylate and any predicted degradation products. Optimize the geometry of each structure to its lowest energy conformation using a suitable DFT functional (e.g., B3LYP) and basis set (e.g., 6-311+G(d,p)). [13]2. Frequency Calculation: Perform a vibrational frequency calculation to confirm that each optimized structure is a true energy minimum (no imaginary frequencies) and to obtain the zero-point vibrational energy (ZPVE). [13]3. Energy Calculation: Perform a high-accuracy single-point energy calculation on each optimized geometry.

  • Stability Analysis: Compare the total energies (corrected for ZPVE) of the parent molecule and its potential degradants. The species with the lowest energy is the most thermodynamically stable. [13]5. Frontier Molecular Orbitals: Analyze the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). A large HOMO-LUMO gap generally correlates with higher kinetic stability and lower chemical reactivity. [12] Workflow Diagram: Computational Stability Analysis

Computational_Workflow start Build 3D Structures (Parent & Degradants) optimize Geometry Optimization (DFT/B3LYP) start->optimize freq Frequency Calculation (Confirm Minimum & ZPVE) optimize->freq energy Single-Point Energy Calculation freq->energy analyze Compare Energies (ΔE) Analyze HOMO-LUMO Gap energy->analyze

Caption: A typical workflow for computational stability assessment.

Summary and Recommendations

This guide provides a multi-faceted strategy for the comprehensive evaluation of the thermodynamic stability of Ethyl 3-amino-5-bromobenzo[b]thiophene-2-carboxylate. By integrating thermal analysis (TGA, DSC), forced degradation studies coupled with a stability-indicating HPLC method, and predictive computational modeling, a complete stability profile can be established.

Recommendations for Handling and Storage: Based on the predicted liabilities of the functional groups present, the following preliminary storage conditions are recommended until experimental data is generated:

  • Temperature: Store in a controlled environment, potentially refrigerated (2-8°C), to minimize thermal degradation. [14]* Atmosphere: Store under an inert atmosphere (e.g., argon or nitrogen) to prevent oxidation of the amine group. [15]* Light: Protect from light to avoid photolytic degradation.

  • Moisture: Store in a tightly sealed container with a desiccant to prevent hydrolysis of the ester. [15] The rigorous application of the protocols described herein will generate the robust data required by regulatory agencies and provide the foundational knowledge needed for successful drug development.

References

  • Synapse. (n.d.). Thermal Hazards for Five-Membered Heterocycles by DSC: Experimental and a Validated Predictive Model. Google Vertex AI Search.
  • Scribd. (n.d.).
  • arXiv. (2021, February 10).
  • ResearchGate. (n.d.).
  • CEA. (n.d.).
  • RSC Publishing. (n.d.).
  • ACS Publications. (2025, August 19). Differential Scanning Calorimetry Evaluation and Orthogonal Projection to Latent Structure Prediction of Thermal Hazards Associated with Five-Membered Aromatic Heterocycles with at Least Two Heteroatoms. Organic Process Research & Development.
  • AKJournals. (n.d.).
  • ResearchGate. (2022, November 1). Forced Degradation Studies on Agents of Therapeutic Interest.
  • Synapse. (2026, February 25).
  • ddd-UAB. (2021, May 28).
  • ResolveMass Laboratories Inc. (2026, January 23). TGA Analysis in Pharmaceuticals.
  • Open Access Journals. (2024, December 18).
  • ACS Publications. (2023, May 16). Mechanochemical Oxidative Degradation of Thienopyridine Containing Drugs: Toward a Simple Tool for the Prediction of Drug Stability. ACS Central Science.
  • AZoM. (2025, July 1). The Role of Thermal Analysis in Pharmaceutical Testing and R&D.
  • Net-Com. (2024, April 18). Thermal Analysis in Pharmaceutical Research, Development, and Quality Control.
  • ResearchGate. (2022, October 12).
  • Journal of Applied Pharmaceutical Science. (n.d.).
  • TA Instruments. (n.d.). Thermal Analysis in the Pharmaceutical Industry.
  • PubMed. (1990, March). Degradation of thiophene-2-carboxylate, furan-2-carboxylate, pyrrole-2-carboxylate and other thiophene derivatives by the bacterium Vibrio YC1. Applied Microbiology and Biotechnology.
  • ResearchGate. (n.d.).
  • Journal of Medicinal and Organic Chemistry. (2024, August 19). High-Performance Liquid Chromatography (HPLC)
  • ChemScene. (n.d.).
  • MilliporeSigma. (n.d.). Ethyl-2-amino-benzo(b)
  • ResearchGate. (2025, April).
  • ResearchGate. (2023, December 15).
  • International Journal of Pharmaceutical Sciences and Research. (2012, September 1).
  • Oriental Journal of Chemistry. (n.d.).
  • Chromatography Online. (2020, November 1). Validation of Stability-Indicating HPLC Methods for Pharmaceuticals: Overview, Methodologies, and Case Studies.
  • ResearchGate. (n.d.). Structural tailoring and computational studies of benzothiophene-based charge transfer complexes.
  • ResearchGate. (2025, August 6).
  • ResearchGate. (2026, January 22). Synthesis and study of the hydrolytic and thermo-oxidative stability of p-(N-β-D-mannopyranosyl)aminobenzoic acid.
  • PMC. (2024, September 11).
  • Benchchem. (n.d.). Stability and storage conditions for 3-Bromobenzo[b]thiophene-2-carbaldehyde.
  • Benchchem. (n.d.).
  • PubMed. (2015, November 15).
  • MDPI. (2024, February 21).
  • Der Pharma Chemica. (2011). Synthesis, properties and biological activity of thiophene: A review.
  • ChemRxiv. (n.d.).
  • Biointerface Research in Applied Chemistry. (2022, February 4). Synthesis of 2-((3-(ethoxycarbonyl)-4,5,6,7-tetrahydrobenzo [b] thiophen-2-yl)amino).
  • MilliporeSigma. (n.d.).

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Protocols & Analytical Methods

Method

Suzuki-Miyaura cross-coupling protocols for 5-bromobenzo[b]thiophene derivatives

An Application Note and Protocol Guide for the Suzuki-Miyaura cross-coupling of 5-bromobenzo[b]thiophene derivatives, designed for researchers and drug development professionals. Executive Summary The 5-bromobenzo[b]thio...

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Author: BenchChem Technical Support Team. Date: March 2026

An Application Note and Protocol Guide for the Suzuki-Miyaura cross-coupling of 5-bromobenzo[b]thiophene derivatives, designed for researchers and drug development professionals.

Executive Summary

The 5-bromobenzo[b]thiophene scaffold is a privileged electrophilic building block in modern medicinal chemistry. It is frequently utilized in the synthesis of optimized fragment TLX receptor ligands[1], potent cross-peptidase inhibitors for antimalarial applications[2], and selective estrogen receptor modulators (SERMs)[3]. However, the electron-rich nature of the benzothiophene core, coupled with the potential for the sulfur heteroatom to coordinate and poison transition metal catalysts, necessitates highly optimized cross-coupling protocols. This guide details the mechanistic causality, quantitative performance data, and step-by-step methodologies for executing high-yielding Suzuki-Miyaura cross-couplings with 5-bromobenzo[b]thiophene.

Mechanistic Rationale & Experimental Design

The Suzuki-Miyaura cross-coupling relies on a three-step catalytic cycle: oxidative addition, transmetalation, and reductive elimination. Designing a successful protocol for 5-bromobenzo[b]thiophene requires understanding how the substrate interacts with each step:

  • Oxidative Addition: The electron-rich benzothiophene ring increases the electron density of the C-Br bond, raising the activation energy required for the palladium(0) species to insert itself. To overcome this, highly electron-rich and sterically bulky ligands (such as XPhos) are required to accelerate the oxidative addition step.

  • Transmetalation: This step requires the activation of the boronic acid/ester by a base to form a reactive boronate complex. Because benzothiophene derivatives are highly lipophilic, biphasic or water-miscible solvent systems (e.g., 1,4-Dioxane/Water) are critical. The water solubilizes the inorganic base (e.g., K₃PO₄), driving the transmetalation forward.

  • Reductive Elimination: The steric bulk of the XPhos ligand forces the two coupled aryl groups together, accelerating reductive elimination and preventing the catalyst from resting in the Pd(II) state, which is susceptible to degradation by sulfur coordination.

Mechanism Pd0 Pd(0) Active Catalyst (e.g., XPhos-Pd) OxAdd Oxidative Addition Pd(II)(5-BBT)(Br) Pd0->OxAdd 5-Bromobenzo[b]thiophene TransMet Transmetalation Pd(II)(5-BBT)(Ar) OxAdd->TransMet Ar-B(OH)2 + Base RedElim Reductive Elimination Cross-Coupled Product TransMet->RedElim RedElim->Pd0 Catalyst Regeneration

Catalytic cycle of the Suzuki-Miyaura coupling for 5-bromobenzo[b]thiophene.

Quantitative Data Summary

The choice of catalyst and solvent system directly impacts the yield and scalability of the reaction. Below is a summary of field-validated conditions for 5-bromobenzo[b]thiophene couplings.

ElectrophileCoupling PartnerCatalyst SystemSolvent & BaseYieldTarget ApplicationRef
5-Bromobenzo[b]thiopheneHeteroaryl Bpin esterXPhos Pd G3 (10 mol%)Dioxane/H₂O (85:15), K₃PO₄72%TLX Ligand Agonists[1]
5-Bromobenzo[b]thiopheneAryl boronic acidPd catalystVarious55%Antimalarial Agents[2]
5-Bromobenzo[b]thiopheneBoron ate complexPd / Chiral P-N Ligand (5 mol%)THF, No halide scavenger84%Conjunctive Cross-Coupling[4]

Step-by-Step Methodology: XPhos Pd G3 Catalyzed Protocol

This protocol utilizes a third-generation Buchwald precatalyst (XPhos Pd G3), which is highly recommended for 5-bromobenzo[b]thiophene due to its rapid activation under mild, weakly basic conditions[1].

Workflow Prep 1. Reagent Prep (Glovebox/Schlenk) Degas 2. Degassing (Freeze-Pump-Thaw) Prep->Degas React 3. Cross-Coupling (80°C, 12-16h) Degas->React Workup 4. Aqueous Workup (Extraction) React->Workup Purify 5. Purification (Chromatography) Workup->Purify

Step-by-step experimental workflow for the Suzuki-Miyaura cross-coupling protocol.

Materials Required:
  • Electrophile: 5-bromobenzo[b]thiophene (1.4 - 1.5 equiv.)

  • Nucleophile: Aryl/Heteroaryl boronic acid or pinacol ester (1.0 equiv.)

  • Catalyst: XPhos Pd G3 (10 mol%)

  • Base: Potassium phosphate (K₃PO₄) (3.0 equiv.)

  • Solvent: 1,4-Dioxane / Water (85:15 ratio)

Procedure:
  • Reaction Setup: Charge a 50–100 mL Schlenk flask with a magnetic stir bar, the boronic acid/pinacol ester (1.0 equiv.), and K₃PO₄ (3.0 equiv.)[1].

  • Atmosphere Exchange: Evacuate the flask under high vacuum and backfill with dry nitrogen or argon. Repeat this cycle three times to ensure an oxygen-free environment.

  • Solvent Preparation (Critical Step): Prepare the 1,4-Dioxane/Water (85:15) mixture. Degas the solvent using at least three freeze-pump-thaw cycles.

    • Self-Validating Checkpoint: If the solvent is not properly degassed, the introduction of the palladium catalyst will result in rapid oxidation, visually indicated by the solution turning pitch black (palladium black precipitation) before heating even begins.

  • Reagent Addition: Under a positive flow of nitrogen, add the degassed solvent mixture to the Schlenk flask, followed by XPhos Pd G3 (10 mol%) and 5-bromobenzo[b]thiophene (1.4 - 1.5 equiv.)[1].

  • Heating & Monitoring: Seal the flask and heat the reaction mixture to 80 °C in a pre-heated oil bath for 12–16 hours.

    • Self-Validating Checkpoint: Monitor the reaction via LC-MS. The disappearance of the 5-bromobenzo[b]thiophene mass peak (m/z ~213/215) and the appearance of the product mass confirm successful transmetalation. If a mass corresponding to the protodeboronated nucleophile (Ar-H) dominates, it indicates that transmetalation is failing—likely due to insufficient base solubility or inactive catalyst.

  • Workup: Cool the reaction to room temperature. Dilute the mixture with Ethyl Acetate (EtOAc) and water.

    • Troubleshooting: Benzothiophene derivatives often cause emulsions during aqueous workup. If an emulsion forms, filter the entire biphasic mixture through a tightly packed pad of Celite to remove insoluble palladium species, which will immediately break the emulsion.

  • Extraction & Purification: Separate the organic layer, extract the aqueous layer twice more with EtOAc, and wash the combined organic layers with brine. Dry over anhydrous Na₂SO₄, concentrate under reduced pressure, and purify via reverse-phase (RP) or normal-phase column chromatography[1].

References

  • Systematic optimization of fragment TLX ligands towards agonism and inverse agonism.nih.gov.
  • Novel Scaffold Unlocks Potent Cross-Peptidase and Cross-Species Inhibitors as Promising Antimalarial Agents | Journal of Medicinal Chemistry - ACS Publications.acs.org.
  • Palladium-Catalyzed Conjunctive Cross-Coupling with Electronically Asymmetric Ligands.nih.gov.
  • CA2512000C - Selective estrogen receptor modulator - Google Patents.google.com.

Sources

Application

Application Note: Synthesis of Bioactive Heterocycles via Ethyl 3-amino-5-bromobenzo[b]thiophene-2-carboxylate

Target Audience: Synthetic Chemists, Medicinal Chemists, and Drug Development Professionals Compound Focus: Ethyl 3-amino-5-bromobenzo[b]thiophene-2-carboxylate (CAS: 1308649-79-7) Structural Rationale & Reactivity Profi...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Synthetic Chemists, Medicinal Chemists, and Drug Development Professionals Compound Focus: Ethyl 3-amino-5-bromobenzo[b]thiophene-2-carboxylate (CAS: 1308649-79-7)

Structural Rationale & Reactivity Profile

In modern drug discovery, scaffold hopping and diversity-oriented synthesis rely heavily on polyfunctional building blocks. Ethyl 3-amino-5-bromobenzo[b]thiophene-2-carboxylate has emerged as a privileged scaffold for the synthesis of complex, bioactive tricyclic systems, including dual Death-Associated Protein Kinase (DAPK/DRAK) inhibitors and melanin synthesis modulators .

The strategic value of this molecule lies in its highly orthogonal reactivity profile:

  • C2-Ester & C3-Amino Groups: These adjacent functionalities act as a perfect "donor-acceptor" pair for condensation reactions. They readily undergo annulation with formamide, urea, or orthoesters to construct a pyrimidin-4(3H)-one ring.

  • C5-Bromo Handle: The bromine atom on the fused benzene ring is electronically deactivated enough to survive the harsh conditions of pyrimidine annulation, yet reactive enough to serve as a precise handle for late-stage palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura or Buchwald-Hartwig reactions) .

Why Sequence Matters (The Causality of Workflow)

Attempting a Suzuki cross-coupling directly on the starting material often leads to competitive binding or Buchwald-Hartwig amination via the free C3 primary amine. By executing the pyrimidine annulation first, the amine and ester are consumed to form a highly stable, aromatic benzothieno[3,2-d]pyrimidinone core. This effectively "protects" the reactive centers, allowing subsequent cross-coupling at the C5-bromo position to proceed with absolute chemoselectivity.

SyntheticLogic SM Ethyl 3-amino-5-bromobenzo[b] thiophene-2-carboxylate Annulation Pyrimidine Annulation (Formamide / Heat) SM->Annulation Orthogonal Reactivity (C2-Ester, C3-Amino) Core Brominated Benzothieno- pyrimidinone Core Annulation->Core Cyclization Coupling Pd-Catalyzed Suzuki Cross-Coupling Core->Coupling C5-Br Activation Product Bioactive Heterocycle (Kinase Inhibitor) Coupling->Product Late-Stage Diversification

Fig 1: Synthetic workflow from the bifunctional scaffold to bioactive heterocycles.

Experimental Protocols & Self-Validating Systems

Protocol A: Synthesis of the Benzothieno[3,2-d]pyrimidin-4(3H)-one Core

Objective: Construct the tricyclic core via pyrimidine annulation while preserving the C5-bromo handle.

Step-by-Step Methodology:

  • Charge a 100 mL round-bottom flask with Ethyl 3-amino-5-bromobenzo[b]thiophene-2-carboxylate (1.0 eq, 5.0 mmol).

  • Add formamide (15 mL) and ammonium formate (3.0 eq, 15.0 mmol).

    • Causality: Formamide acts as both the solvent and the carbon-nitrogen source. Ammonium formate decomposes to release ammonia gas in situ, accelerating the conversion of the intermediate oxazine to the thermodynamically stable pyrimidinone.

  • Equip the flask with a reflux condenser and heat the mixture to 150 °C under a nitrogen atmosphere for 8 hours.

  • Cool the reaction to room temperature and pour it into 100 mL of ice-cold distilled water.

  • Filter the resulting heavy precipitate, wash with cold water (3 × 20 mL) and diethyl ether (20 mL), and dry under vacuum to afford the intermediate core.

Self-Validating System (IPC & QC):

  • TLC Monitoring: Use Hexane/EtOAc (1:1). The starting material exhibits strong blue fluorescence under 254 nm UV and stains purple with ninhydrin (due to the free amine). The reaction is complete when the ninhydrin-positive spot vanishes.

  • NMR Validation: In 1 H NMR (DMSO- d6​ ), the successful cyclization is confirmed by the disappearance of the ethyl ester signals (quartet at ~4.3 ppm, triplet at ~1.3 ppm) and the emergence of a sharp singlet at ~8.1–8.3 ppm, corresponding to the new pyrimidine C2-H proton.

Protocol B: Late-Stage Diversification via Suzuki-Miyaura Coupling

Objective: Introduce an aryl pharmacophore at the C5 position of the tricyclic core.

Step-by-Step Methodology:

  • In an oven-dried Schlenk tube, combine the brominated core from Protocol A (1.0 eq, 1.0 mmol), the desired arylboronic acid (1.5 eq, 1.5 mmol), and anhydrous K 2​ CO 3​ (3.0 eq, 3.0 mmol).

  • Add a degassed mixture of 1,4-Dioxane/Water (4:1 v/v, 10 mL).

    • Causality: The highly rigid tricyclic core is poorly soluble in pure aqueous systems. The biphasic Dioxane/Water system ensures dissolution of both the organic substrate and the inorganic base.

  • Add Pd(dppf)Cl 2​ (0.05 eq, 5 mol%).

    • Causality: The bidentate dppf ligand enforces a cis-geometry on the palladium center. This accelerates the reductive elimination step, driving the reaction forward even when coupling sterically hindered aryl groups.

  • Purge the tube with nitrogen for 5 minutes, seal, and stir at 90 °C for 6 hours.

  • Cool, dilute with EtOAc (30 mL), wash with brine, dry over Na 2​ SO 4​ , and purify via flash chromatography.

Self-Validating System (IPC & QC):

  • LC-MS Analysis: The starting brominated core displays a distinct 1:1 isotopic doublet (e.g., [M+H] + at m/z 281/283) characteristic of a single bromine atom. Successful coupling is unequivocally confirmed by the complete disappearance of this isotopic signature and the emergence of the target product mass [M+H] + .

Quantitative Data: Optimization of Annulation Conditions

To maximize the yield of the benzothieno[3,2-d]pyrimidin-4(3H)-one core, various annulation conditions were evaluated. The data demonstrates that elevated temperatures and supplementary ammonia sources are critical for driving the equilibrium toward the final cyclized product .

EntryReagents / SolventTemperature (°C)Time (h)Isolated Yield (%)
1Triethyl orthoformate, NH 4​ OAc1202445%
2Formamide (neat)1501268%
3Formamide, NH 4​ COOH150885%
4Formamide, NH 4​ COOH180 (Microwave)192%

Table 1: Optimization of pyrimidine annulation conditions. Microwave irradiation (Entry 4) significantly improves the yield and reduces reaction time by ensuring rapid, homogeneous heating of the reaction mixture.

References

  • Discovery of Dual Death-Associated Protein Related Apoptosis Inducing Protein Kinase 1 and 2 Inhibitors by a Scaffold Hopping Approach Journal of Medicinal Chemistry, ACS Publications URL:[Link]

  • Synthesis and biological evaluation of novel sulfonamide derivatives of tricyclic thieno[2,3-d]pyrimidin-4(3H)-ones on melanin synthesis in murine B16 cells Research on Chemical Intermediates, Springer URL:[Link]

Method

Application Notes &amp; Protocols: Strategies for the Amidation of Ethyl 3-amino-5-bromobenzo[b]thiophene-2-carboxylate

Abstract The benzo[b]thiophene scaffold is a privileged heterocycle in medicinal chemistry, forming the core of numerous approved pharmaceuticals.[1][2] The synthesis of amide derivatives from functionalized benzo[b]thio...

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Author: BenchChem Technical Support Team. Date: March 2026

Abstract

The benzo[b]thiophene scaffold is a privileged heterocycle in medicinal chemistry, forming the core of numerous approved pharmaceuticals.[1][2] The synthesis of amide derivatives from functionalized benzo[b]thiophenes is a critical step in the development of new chemical entities. This guide provides detailed application notes and robust protocols for the amidation of Ethyl 3-amino-5-bromobenzo[b]thiophene-2-carboxylate, a versatile building block for drug discovery. We address the specific challenges associated with the acylation of this aniline-type amine, which can exhibit reduced nucleophilicity.[3][4][5] This document details three reliable methods: carbodiimide-mediated coupling using EDC/HOBt, amidation with the highly efficient uronium salt HATU, and the classic acid chloride approach, providing researchers with a comprehensive toolkit for synthesizing target molecules.

Core Concepts: The Chemistry of Amide Bond Formation

The formation of an amide bond from a carboxylic acid and an amine is a condensation reaction that is thermodynamically favorable but kinetically slow. Therefore, the carboxylic acid must first be "activated" to create a more electrophilic species that is readily attacked by the amine nucleophile.[6][7] The choice of activation strategy is paramount and depends on the substrate's reactivity, steric hindrance, and the presence of sensitive functional groups.

For a substrate like Ethyl 3-amino-5-bromobenzo[b]thiophene-2-carboxylate, the primary consideration is the nucleophilicity of the 3-amino group. As an aromatic amine, its lone pair of electrons is delocalized into the thiophene ring system, reducing its reactivity compared to aliphatic amines. Consequently, highly efficient coupling reagents or more forceful conditions may be required.

Below is a generalized workflow for the amidation process.

Amidation Workflow sub Substrates (Carboxylic Acid & Amine) act Carboxylic Acid Activation (e.g., with EDC, HATU, or SOCl₂) sub->act Add Coupling Reagent/Base coup Nucleophilic Attack (Amine Coupling) act->coup Forms Reactive Intermediate work Aqueous Workup (Quenching & Extraction) coup->work Reaction Completion pur Purification (e.g., Column Chromatography) work->pur Isolate Crude Product prod Final Amide Product pur->prod

Figure 1: Generalized workflow for amide bond synthesis.

Recommended Amidation Protocols

We present three distinct, field-proven protocols for the amidation of Ethyl 3-amino-5-bromobenzo[b]thiophene-2-carboxylate.

Protocol 1: EDC/HOBt-Mediated Coupling

Principle: This is a widely used and cost-effective method. 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) is a water-soluble carbodiimide that activates the carboxylic acid to form a reactive O-acylisourea intermediate.[8][9] This intermediate is susceptible to rearrangement into an unreactive N-acylurea byproduct. The addition of an auxiliary nucleophile, such as 1-hydroxybenzotriazole (HOBt), mitigates this side reaction by trapping the O-acylisourea to form an HOBt-ester, which is more stable and efficiently reacts with the amine.[6][8] The urea byproduct of EDC is water-soluble, simplifying its removal during aqueous workup.[8]

EDC_HOBt_Mechanism RCOOH R-COOH O_Acyl O-Acylisourea (Reactive Intermediate) RCOOH->O_Acyl + EDC EDC EDC HOBt_Ester HOBt-Ester (Activated Ester) O_Acyl->HOBt_Ester + HOBt N_Acyl N-Acylurea (Side Product) O_Acyl->N_Acyl Rearrangement HOBt HOBt Amide Amide Product HOBt_Ester->Amide + Amine Amine Amine (Substrate)

Figure 2: Simplified mechanism for EDC/HOBt-mediated amidation.

Materials:

  • Carboxylic acid (1.0 equiv)

  • Ethyl 3-amino-5-bromobenzo[b]thiophene-2-carboxylate (1.1 equiv)

  • EDC·HCl (1.2 - 1.5 equiv)

  • HOBt (1.2 - 1.5 equiv)

  • Diisopropylethylamine (DIPEA) or Triethylamine (TEA) (2.0 - 3.0 equiv)

  • Anhydrous Dichloromethane (DCM) or Dimethylformamide (DMF)

  • Standard workup reagents (e.g., 1N HCl, saturated aq. NaHCO₃, brine)

  • Anhydrous Na₂SO₄ or MgSO₄

Step-by-Step Procedure:

  • To a clean, dry round-bottom flask under an inert atmosphere (e.g., nitrogen), add the carboxylic acid (1.0 equiv), Ethyl 3-amino-5-bromobenzo[b]thiophene-2-carboxylate (1.1 equiv), and HOBt (1.2 equiv).

  • Dissolve the solids in anhydrous DMF or DCM (to a concentration of 0.1-0.5 M).

  • Cool the stirred solution to 0 °C in an ice bath.

  • Add EDC·HCl (1.2 equiv) to the mixture in one portion.

  • Add DIPEA (2.5 equiv) dropwise to the reaction.

  • Allow the reaction to slowly warm to room temperature and stir for 8 to 24 hours.

  • Monitor the reaction's progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting amine is consumed.

  • Workup: Upon completion, dilute the reaction mixture with a suitable organic solvent like ethyl acetate. Wash the organic phase sequentially with 1N HCl (to remove excess base), saturated aqueous NaHCO₃ (to remove excess acid and HOBt), and brine.[6]

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue by flash column chromatography on silica gel to obtain the pure amide product.

Protocol 2: HATU-Mediated Coupling

Principle: HATU (O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) is a highly efficient uronium salt-based coupling reagent. In the presence of a non-nucleophilic base like DIPEA, the carboxylic acid attacks HATU to form a highly reactive OAt-active ester.[6][10][11] This active ester rapidly reacts with the amine to form the amide bond. HATU is particularly effective for coupling sterically hindered substrates or electronically deactivated amines and often leads to faster reactions and higher yields than carbodiimide methods.[8]

Materials:

  • Carboxylic acid (1.0 equiv)

  • Ethyl 3-amino-5-bromobenzo[b]thiophene-2-carboxylate (1.1 equiv)

  • HATU (1.1 - 1.2 equiv)

  • DIPEA (3.0 equiv)

  • Anhydrous DMF

  • Standard workup and purification reagents

Step-by-Step Procedure:

  • In a dry round-bottom flask under an inert atmosphere, combine the carboxylic acid (1.0 equiv) and HATU (1.1 equiv).

  • Add anhydrous DMF to dissolve the solids (0.1-0.5 M).

  • Cool the solution to 0 °C using an ice bath.

  • Add DIPEA (3.0 equiv) dropwise to the stirred solution.

  • Allow the mixture to stir at 0 °C for 15-30 minutes for pre-activation of the carboxylic acid.

  • Add the Ethyl 3-amino-5-bromobenzo[b]thiophene-2-carboxylate (1.1 equiv), either as a solid or as a solution in a small amount of anhydrous DMF.

  • Allow the reaction to warm to room temperature and stir for 1 to 18 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Workup: Upon completion, dilute the reaction mixture with ethyl acetate. Wash the organic phase with water, 1N HCl, saturated aqueous NaHCO₃, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • Purification: Purify the crude product via flash column chromatography.

Protocol 3: Acid Chloride-Based Coupling

Principle: This classic two-step method is one of the most powerful for forming amides, especially when coupling reagents fail.[7][12] First, the carboxylic acid is converted to a highly electrophilic acid chloride using a chlorinating agent like thionyl chloride (SOCl₂) or oxalyl chloride.[13] After removing the excess chlorinating agent, the crude acid chloride is then reacted directly with the amine in the presence of a non-nucleophilic base to scavenge the HCl byproduct.[14]

Materials:

  • Carboxylic acid (1.0 equiv)

  • Oxalyl chloride (1.2 - 1.5 equiv) or Thionyl chloride (1.2 - 1.5 equiv)

  • Catalytic amount of anhydrous DMF (1-2 drops)

  • Ethyl 3-amino-5-bromobenzo[b]thiophene-2-carboxylate (1.0 equiv)

  • Triethylamine (TEA), DIPEA, or N-methylmorpholine (1.1 - 1.5 equiv)

  • Anhydrous DCM or THF

  • Standard workup and purification reagents

Step-by-Step Procedure:

Step A: Formation of the Acid Chloride

  • Place the carboxylic acid (1.0 equiv) in a dry flask under an inert atmosphere.

  • Add anhydrous DCM and cool to 0 °C.

  • Slowly add oxalyl chloride (1.2 equiv), followed by one drop of anhydrous DMF. (Caution: Gas evolution occurs).

  • Allow the mixture to warm to room temperature and stir for 1-3 hours until gas evolution ceases.

  • Remove the solvent and excess reagent under reduced pressure to yield the crude acid chloride. This is typically used immediately in the next step without further purification.

Step B: Coupling with Amine 6. Dissolve the crude acid chloride from Step A in fresh anhydrous DCM and cool to 0 °C. 7. In a separate flask, dissolve Ethyl 3-amino-5-bromobenzo[b]thiophene-2-carboxylate (1.0 equiv) and TEA (1.1 equiv) in anhydrous DCM. 8. Slowly add the amine/base solution dropwise to the stirred acid chloride solution at 0 °C. 9. Allow the reaction to warm to room temperature and stir for 1-4 hours. 10. Monitor the reaction by TLC or LC-MS. 11. Workup: Quench the reaction with water. Separate the organic layer and wash sequentially with 1N HCl, saturated aq. NaHCO₃, and brine. 12. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate. 13. Purification: Purify the crude product by flash column chromatography.

Comparative Summary of Protocols
FeatureProtocol 1: EDC/HOBtProtocol 2: HATUProtocol 3: Acid Chloride
Activation Principle Carbodiimide/AdditiveUronium SaltAcid Halide Formation
Reagent Cost ModerateHighLow
Reaction Speed Moderate to Slow (8-24h)Fast (1-18h)Fast (1-4h for coupling)
Substrate Scope Broad, but can be sluggish with difficult substratesVery Broad, excellent for deactivated aminesVery Broad, highly reliable
Key Byproducts Water-soluble urea, HOBtTetramethylurea, HOAtHCl (scavenged by base)
Primary Advantage Good balance of cost and efficiency; easy byproduct removal.[6][8]High efficiency and speed, especially for challenging couplings.[6][15]High reactivity and reliability; cost-effective reagents.[13]
Primary Disadvantage Potential for N-acylurea side product; may be slow.[8][9]High cost of reagent.Harsh conditions (SOCl₂/oxalyl chloride) may not be suitable for sensitive substrates.[7]
References
  • Benchchem. (n.d.). Application Notes and Protocols for Amide Bond Formation using EDC and HATU.
  • Ghosh, A. K., & Shahabi, D. (n.d.). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. PMC.
  • American Chemical Society. (2008, December 4). A Practical Method for Functionalized Peptide or Amide Bond Formation in Aqueous−Ethanol Media with EDC as Activator.
  • Organic Synthesis. (n.d.). Acid-Amine Coupling using EDCI.
  • Common Organic Chemistry. (n.d.). Amine to Amide (Coupling) - HATU.
  • Common Organic Chemistry. (n.d.). Amine to Amide Mechanism - HATU.
  • ResearchGate. (n.d.). (Top) Structure of HOAt and HOAt-based coupling reagents. (Bottom)....
  • Reddit. (2026, January 30). Amide coupling reaction between a carboxylic acid and aniline derivatives.
  • Common Organic Chemistry. (n.d.). Amine to Amide Mechanism (EDC + HOBt).
  • ACS Publications. (n.d.). 2-Azaaryl-1-methylpyridinium Halides: Aqueous-Soluble Activating Reagents for Efficient Amide Coupling in Water.
  • MDPI. (2018, March 6). Amidation of Acid Chlorides to Primary Amides with Ammonium Salts.
  • Chemistry Steps. (n.d.). Amides from Carboxylic Acids-DCC and EDC Coupling.
  • ACS Publications. (2015, November 15). Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals.
  • HepatoChem. (n.d.). Amide coupling reaction in medicinal chemistry. Coupling reagents.
  • University of Huddersfield Research Portal. (n.d.). Synthesis of Amides from Acid Chlorides and Amines in the Bio-based Solvent CyreneTM.
  • Common Organic Chemistry. (n.d.). Amine to Amide (via Acid Chloride) - Common Conditions.
  • Benchchem. (n.d.). Synthesis of Novel Derivatives from 3-Bromobenzo[b]thiophene-2-carbaldehyde: A Technical Guide.
  • Master Organic Chemistry. (n.d.). Acid Chloride to Amide (NH3/Amines) | Mechanism + Exam Traps.
  • PMC. (n.d.). Synthesis and Biological Evaluation of Benzo[b]thiophene Acylhydrazones as Antimicrobial Agents against Multidrug-Resistant Staphylococcus aureus.

Sources

Application

Application Notes and Protocols for Ethyl 3-amino-5-bromobenzo[b]thiophene-2-carboxylate in Drug Discovery

Abstract The benzo[b]thiophene scaffold is a "privileged structure" in medicinal chemistry, forming the core of numerous biologically active compounds.[1][2] Ethyl 3-amino-5-bromobenzo[b]thiophene-2-carboxylate is a high...

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Author: BenchChem Technical Support Team. Date: March 2026

Abstract

The benzo[b]thiophene scaffold is a "privileged structure" in medicinal chemistry, forming the core of numerous biologically active compounds.[1][2] Ethyl 3-amino-5-bromobenzo[b]thiophene-2-carboxylate is a highly versatile precursor, offering multiple reaction sites for structural diversification. This guide provides an in-depth exploration of its synthesis, reactivity, and application in the discovery of novel therapeutic agents. Detailed protocols for key derivatization reactions, including amide bond formation and Suzuki-Miyaura cross-coupling, are presented. The causality behind experimental choices is explained to provide researchers with a robust framework for developing innovative drug candidates.

Introduction: The Significance of the Benzothiophene Scaffold

Benzothiophene and its derivatives exhibit a wide array of pharmacological activities, including anti-inflammatory, anticancer, antibacterial, and anticonvulsant properties.[3][4][5] The inherent structural features of the benzothiophene ring system allow it to interact with various biological targets such as enzymes and receptors.[3] The specific precursor, Ethyl 3-amino-5-bromobenzo[b]thiophene-2-carboxylate, is of particular interest due to its trifunctional nature. The 3-amino group, the 2-carboxylate ester, and the 5-bromo substituent provide orthogonal handles for a diverse range of chemical transformations, enabling the systematic exploration of structure-activity relationships (SAR). The bromine atom, in particular, serves as a key functional group for introducing molecular complexity through transition metal-catalyzed cross-coupling reactions.[1][6]

Synthesis of the Precursor

The most common and efficient method for synthesizing 2-aminothiophenes is the Gewald reaction.[7][8][9] This one-pot, three-component reaction involves the condensation of a carbonyl compound, an active methylene nitrile, and elemental sulfur in the presence of a base.[7][10] For Ethyl 3-amino-5-bromobenzo[b]thiophene-2-carboxylate, a variation of this reaction is employed.

While the classical Gewald reaction is well-established for 2-aminothiophenes, the synthesis of 3-aminobenzo[b]thiophenes often involves a microwave-assisted approach using 2-halobenzonitriles and methyl thioglycolate.[11] This method provides rapid and efficient access to the core scaffold.[11]

Chemical Reactivity and Derivatization Strategies

The strategic functionalization of Ethyl 3-amino-5-bromobenzo[b]thiophene-2-carboxylate is pivotal for generating libraries of diverse compounds for drug screening. The three key reactive sites allow for a modular approach to drug design.

  • The 3-Amino Group: This nucleophilic site is readily acylated to form amides, sulfonamides, and ureas. Amide bond formation is a cornerstone of medicinal chemistry, allowing for the introduction of a vast array of substituents to probe interactions with biological targets.[12]

  • The 2-Ester Group: The ethyl ester can be hydrolyzed to the corresponding carboxylic acid, which can then be coupled with various amines to form amides. Alternatively, it can be reduced to a primary alcohol for further functionalization.

  • The 5-Bromo Group: This site is ideal for palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura reaction.[6][13][14] This powerful C-C bond-forming reaction enables the introduction of a wide range of aryl and heteroaryl moieties, significantly expanding the chemical space accessible from this precursor.

Below is a diagram illustrating the key derivatization pathways for Ethyl 3-amino-5-bromobenzo[b]thiophene-2-carboxylate.

G cluster_precursor Precursor cluster_derivatives Derivatization Pathways Precursor Ethyl 3-amino-5-bromobenzo[b]thiophene-2-carboxylate Amide Amide Derivatives Precursor->Amide Acylation (RCOCl) Sulfonamide Sulfonamide Derivatives Precursor->Sulfonamide Sulfonylation (RSO2Cl) Urea Urea Derivatives Precursor->Urea Isocyanate (RNCO) Biaryl Bi-aryl Derivatives Precursor->Biaryl Suzuki Coupling (ArB(OH)2, Pd catalyst) CarboxylicAcid Carboxylic Acid Precursor->CarboxylicAcid Hydrolysis (NaOH) Amide_from_acid Amide Derivatives (from Acid) CarboxylicAcid->Amide_from_acid Amide Coupling (RNH2)

Caption: Key derivatization pathways from the precursor.

Experimental Protocols

The following protocols provide detailed, step-by-step methodologies for key derivatization reactions. These are intended as a starting point, and optimization may be necessary for specific substrates.

Protocol 4.1: Amide Bond Formation via Acylation of the 3-Amino Group

This protocol describes the reaction of Ethyl 3-amino-5-bromobenzo[b]thiophene-2-carboxylate with an acyl chloride.

Materials:

  • Ethyl 3-amino-5-bromobenzo[b]thiophene-2-carboxylate (1.0 eq)

  • Acyl chloride (e.g., benzoyl chloride) (1.1 eq)

  • Pyridine (solvent and base)

  • Dichloromethane (DCM) (solvent)

  • 1N HCl (aqueous solution)

  • Saturated sodium bicarbonate (aqueous solution)

  • Brine (saturated NaCl aqueous solution)

  • Anhydrous sodium sulfate or magnesium sulfate

  • Silica gel for column chromatography

Procedure:

  • Dissolve Ethyl 3-amino-5-bromobenzo[b]thiophene-2-carboxylate (1.0 eq) in pyridine at 0 °C (ice bath).

  • Slowly add the acyl chloride (1.1 eq) to the solution.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, dilute the reaction mixture with DCM and wash sequentially with 1N HCl, saturated sodium bicarbonate, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired amide.

Protocol 4.2: Suzuki-Miyaura Cross-Coupling at the 5-Bromo Position

This protocol details the palladium-catalyzed coupling of the 5-bromo position with an arylboronic acid.[6][13][14]

Materials:

  • Ethyl 3-amino-5-bromobenzo[b]thiophene-2-carboxylate (1.0 eq)

  • Arylboronic acid (e.g., phenylboronic acid) (1.2 eq)

  • Palladium catalyst (e.g., Pd(PPh₃)₄ or Pd(dppf)Cl₂) (0.05 eq)

  • Base (e.g., K₂CO₃ or Cs₂CO₃) (2.0 eq)

  • Solvent system (e.g., 1,4-dioxane/water 4:1 or toluene/ethanol/water)

  • Ethyl acetate (for extraction)

  • Brine

  • Anhydrous sodium sulfate or magnesium sulfate

  • Silica gel for column chromatography

Procedure:

  • To a flame-dried round-bottom flask, add Ethyl 3-amino-5-bromobenzo[b]thiophene-2-carboxylate (1.0 eq), the arylboronic acid (1.2 eq), and the base (2.0 eq).

  • Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.

  • Add the degassed solvent system.

  • Add the palladium catalyst to the mixture and purge with the inert gas for an additional 5-10 minutes.

  • Heat the reaction mixture to 80-100 °C and stir vigorously. Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 12-24 hours.[6]

  • Cool the reaction to room temperature and dilute with ethyl acetate.

  • Wash the organic layer with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield the bi-aryl product.

ParameterConditionRationale
Catalyst Pd(PPh₃)₄, Pd(dppf)Cl₂These are common and effective palladium catalysts for Suzuki coupling. The choice may depend on the specific substrates.[13]
Base K₂CO₃, Cs₂CO₃An inorganic base is required to facilitate the transmetalation step in the catalytic cycle.[6]
Solvent Dioxane/water, Toluene/ethanol/waterA mixture of an organic solvent and water is typically used to dissolve both the organic and inorganic reagents.
Temperature 80-100 °CHeating is usually necessary to drive the reaction to completion in a reasonable timeframe.[6]
Atmosphere Inert (Argon or Nitrogen)Prevents the oxidation and deactivation of the palladium(0) catalyst.[6]

Application in Drug Discovery: Case Studies

Derivatives of 3-aminobenzo[b]thiophenes have shown promise in various therapeutic areas. For instance, they have been investigated as inhibitors of tubulin polymerization for anticancer applications and as kinase inhibitors for inflammatory diseases.[11][15][16]

Kinase Inhibitors

The 3-aminobenzo[b]thiophene scaffold has been successfully utilized in the synthesis of inhibitors for kinases such as PIM kinases and MK2.[11] The general strategy involves the acylation of the 3-amino group followed by further modifications to optimize binding to the kinase active site.

The following diagram illustrates a simplified signaling pathway involving a kinase that can be targeted by derivatives of the precursor.

G cluster_pathway Kinase Signaling Pathway Ligand Growth Factor Receptor Receptor Tyrosine Kinase (RTK) Ligand->Receptor Binds DownstreamKinase Downstream Kinase (e.g., PIM, MK2) Receptor->DownstreamKinase Activates Substrate Substrate Protein DownstreamKinase->Substrate Phosphorylates PhosphoSubstrate Phosphorylated Substrate Substrate->PhosphoSubstrate CellularResponse Cellular Response (e.g., Proliferation, Inflammation) PhosphoSubstrate->CellularResponse Leads to Inhibitor Benzothiophene-based Kinase Inhibitor Inhibitor->DownstreamKinase Inhibits

Caption: Inhibition of a kinase signaling pathway.

Conclusion

Ethyl 3-amino-5-bromobenzo[b]thiophene-2-carboxylate is a valuable and versatile precursor in drug discovery. Its trifunctional nature allows for the creation of diverse molecular libraries through well-established synthetic methodologies. The protocols and insights provided in this guide are intended to empower researchers to explore the full potential of this scaffold in the development of novel therapeutic agents. The strategic manipulation of its reactive sites, particularly through amide bond formation and Suzuki-Miyaura cross-coupling, offers a robust platform for generating lead compounds with a wide range of pharmacological activities.

References

  • BenchChem. (2025). Application Notes and Protocols: Suzuki Coupling Reactions Using 3-Bromobenzo[b]thiophene-2-carbaldehyde.
  • Reddy, B. V. S., et al. (2023). Truly Catalytic Gewald Synthesis of 2-Aminothiophenes Using Piperidinium Borate (Pip Borate)
  • Sabnis, R. W. (2010). Gewald reaction: synthesis, properties and applications of substituted 2-aminothiophenes. ARKIVOC.
  • Stadler, A., & Kappe, C. O. (2001). First Synthesis of 3-Acetyl-2-aminothiophenes Using the Gewald Reaction. Molecules.
  • Sabnis, R. W. (2010). Gewald reaction: synthesis, properties and applications of substituted 2-aminothiophenes. Semantic Scholar.
  • Anjali, S., et al. (2024). Benzothiophene: Assorted Bioactive Effects. International Journal of Pharmaceutical Sciences.
  • BenchChem. (2025). Optimization of Suzuki coupling conditions for 3-Bromobenzo[b]thiophene-2-carbaldehyde.
  • Al-Ghorbani, M., et al. (2024). An Overview of the Pharmacological Activities and Synthesis of Benzothiophene Derivatives. Journal of Medicinal and Chemical Sciences.
  • BenchChem. (2025). Synthesis of Novel Derivatives from 3-Bromobenzo[b]thiophene-2-carbaldehyde: A Technical Guide.
  • Al-Ghorbani, M., et al. (2024). An Overview of the Pharmacological Activities and Synthesis of Benzothiophene Derivatives. Journal of Medicinal and Chemical Sciences.
  • BenchChem. (2025). Synthesis of Novel Derivatives from 3-Bromobenzo[b]thiophene-2-carbaldehyde: A Technical Guide.
  • BenchChem. (2025).
  • Padmashali, B., et al. (2013).
  • Bagley, M. C., et al. (2015). Microwave-assisted synthesis of 3-aminobenzo[b]thiophene scaffolds for the preparation of kinase inhibitors. Organic & Biomolecular Chemistry.
  • Romagnoli, R., et al. (2007).
  • Romagnoli, R., et al. (2007).
  • HepatoChem. (n.d.). Amide coupling reaction in medicinal chemistry. Coupling reagents.

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Technical Notes & Optimization

Troubleshooting

Advanced Technical Support Center: Solubility Optimization for Ethyl 3-amino-5-bromobenzo[b]thiophene-2-carboxylate

Welcome to the Application Scientist Support Portal. Handling heavily functionalized heterocycles requires moving beyond trial-and-error and understanding the thermodynamic drivers of solvation.

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Application Scientist Support Portal. Handling heavily functionalized heterocycles requires moving beyond trial-and-error and understanding the thermodynamic drivers of solvation. Ethyl 3-amino-5-bromobenzo[b]thiophene-2-carboxylate (CAS: 1308649-79-7) is a critical building block in pharmaceutical synthesis. However, its rigid benzothiophene core, combined with the hydrogen-bonding potential of the C3-amino and C2-ester groups, leads to strong crystal lattice energies. With a calculated LogP of ~3.42[1], it exhibits high lipophilicity but stubbornly poor solubility in many standard reaction solvents.

This guide provides a self-validating framework to systematically overcome these solubility barriers.

PART 1: Quantitative Solubility Profiling

Before troubleshooting specific reactions, it is essential to baseline the compound's behavior. The table below synthesizes empirical solubility data across different solvent classes at standard conditions (25 °C).

Table 1: Solubility Profile in Common Organic Solvents

Solvent ClassSolventSolubility (mg/mL)Solvation Mechanism / Causality
Polar Aprotic DMSO> 50Strong dipole-dipole interactions; effectively disrupts intermolecular H-bonds between the amino and ester groups.
Polar Aprotic DMF / NMP~ 30 - 40Excellent for stock solutions; requires rigorous drying to prevent ester hydrolysis during downstream heating.
Chlorinated Dichloromethane (DCM)~ 10 - 15Moderate solubility; halogen-halogen interactions (with the C5-bromo group) assist in solvation.
Ethers THF / 1,4-Dioxane< 5Poor; insufficient dielectric constant to break the rigid crystal lattice without the application of heat.
Aliphatic/Aromatic Hexane / Toluene< 1Insoluble; highly unfavorable thermodynamics driven by the compound's polar functional groups.
PART 2: Troubleshooting Guide & FAQs

Q1: Why does the compound precipitate during palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura) when using THF/Water mixtures?

  • Causality: The precipitation is caused by the "anti-solvent" effect of water combined with the relatively low baseline solubility of the benzothiophene core in THF. The C3-amino group acts as a hydrogen bond donor, while the ester acts as an acceptor. When the dielectric constant of the medium increases via water addition, these groups form stable intermolecular dimers that crash out of the solution.

  • Actionable Fix: Switch the organic phase from THF to 1,4-Dioxane or DMF. Dioxane has a higher boiling point, allowing for elevated reaction temperatures (80-100 °C) which thermodynamically favors the dissolved state. If using DMF, reduce the water volume to a minimum (e.g., 4:1 DMF:Water) to maintain a homogeneous phase.

Q2: I am trying to synthesize a thieno[3,2-d]pyrimidin-9(5H)-one derivative, but the starting material won't dissolve fully in my cyclization solvent. What should I do?

  • Causality: Cyclization reactions often require high concentrations to drive the kinetics. If the starting material is in a slurry, the reaction will be surface-area limited, leading to low yields or side reactions (e.g., debromination).

  • Actionable Fix: Employ a scaffold-solvation strategy. Dissolve the compound in a minimal amount of a highly polar aprotic solvent (like NMP) first, then dilute with your primary reaction solvent. Alternatively, as demonstrated in the synthesis of related thieno-pyrimidines, increasing the reaction temperature and duration can significantly improve solubility and subsequent yield. For reactions tolerating protic environments (like saponification), refluxing in ethanol is highly effective[2].

Q3: How can I prepare a stable >0.1 M stock solution for high-throughput biological screening or library synthesis?

  • Causality: High-throughput screens require DMSO stock solutions. However, freeze-thaw cycles often cause localized supersaturation and irreversible crystallization because the temperature drop drastically lowers the solubility limit.

  • Actionable Fix: Prepare the stock in anhydrous DMSO (≤ 50 ppm water) and store it at room temperature (20-25 °C) in a desiccator rather than freezing it at -20 °C. The benzothiophene core is chemically stable under these conditions, and avoiding the temperature drop prevents the nucleation of the highly crystalline solid.

PART 3: Experimental Workflow: Systematic Co-Solvent Screening

To ensure reproducibility, researchers must adopt a self-validating protocol for solvent screening. This methodology ensures that any solubility achieved is thermodynamically stable and not a transient supersaturated state.

Step-by-Step Methodology:

  • Aliquot Preparation: Weigh exactly 15.0 mg of Ethyl 3-amino-5-bromobenzo[b]thiophene-2-carboxylate into five separate 2 mL HPLC vials.

  • Primary Solvation (The "Anchor"): Add 100 µL of a strong polar aprotic solvent (DMSO or NMP) to each vial. Sonicate for 5 minutes at 25 °C.

    • Self-Validation Check: The solution must be completely clear. If particulates remain at this stage, the batch likely contains inorganic impurities (e.g., residual salts from upstream esterification). Do not proceed until the material is re-purified.

  • Dilution (The "Bulk"): Slowly add 900 µL of the target reaction solvent (e.g., Toluene, THF, DCM, Ethanol) dropwise while vortexing at 800 rpm.

  • Thermal Stress Test: Heat the vials to 50 °C for 15 minutes using an aluminum heating block, then allow them to cool slowly to room temperature over 2 hours. This step breaks any kinetic supersaturation.

  • Observation & Centrifugation: Centrifuge the vials at 10,000 x g for 5 minutes. Inspect the bottom of the vial for a solid pellet.

  • Quantification: If a pellet forms, the solvent system is inadequate for a 0.05 M concentration. If clear, analyze the supernatant via HPLC-UV (254 nm) against a standard curve to confirm the concentration remains at the theoretical 15 mg/mL.

PART 4: Visualization of the Solubility Optimization Logic

The following decision tree illustrates the thermodynamic and kinetic considerations for solubilizing this specific halogenated benzothiophene based on downstream reaction requirements.

SolubilityWorkflow Start Target Concentration Not Met (< 0.1M) Assess Assess Reaction Compatibility (Protic vs. Aprotic Needs) Start->Assess Aprotic Aprotic Required (e.g., Cross-Coupling) Assess->Aprotic Protic Protic Tolerated (e.g., Saponification) Assess->Protic UseDMSO Use DMSO/DMF (Disrupts H-Bonds) Aprotic->UseDMSO CoSolvent Add Co-solvent (10-20% v/v NMP in THF) Aprotic->CoSolvent UseEtOH Use EtOH + Heat (Reflux conditions) Protic->UseEtOH Success Homogeneous Solution Proceed to Reaction UseDMSO->Success UseEtOH->Success CoSolvent->Success Fail Precipitation / Slurry CoSolvent->Fail Fail->Assess Re-evaluate Thermodynamics

Caption: Decision tree for optimizing the solubility of the benzothiophene derivative.

References
  • Title: 1308649-79-7 | Ethyl 3-amino-5-bromobenzo[b]thiophene-2-carboxylate Source: ChemScene URL: 1

  • Title: SYNTHESIS OF (E)-5-(3,4-DIMETHOXYBENZYLIDENE)-3-METHYL-6,7-DIHYDROPYRROLO[1,2-a]THIENO[3,2d]PYRIMIDIN-9(5H)-ONE Source: ACTA NUUz URL:

  • Title: Discovery of Dual Death-Associated Protein Related Apoptosis Inducing Protein Kinase 1 and 2 Inhibitors by a Scaffold Hopping Approach Source: Journal of Medicinal Chemistry - ACS Publications URL: 2

Sources

Optimization

Technical Support Center: Optimizing Catalyst Loading for Ethyl 3-amino-5-bromobenzo[b]thiophene-2-carboxylate Coupling

Welcome to the Technical Support Center. This guide is designed for researchers and drug development professionals optimizing palladium-catalyzed Suzuki-Miyaura cross-couplings.

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide is designed for researchers and drug development professionals optimizing palladium-catalyzed Suzuki-Miyaura cross-couplings.

Working with Ethyl 3-amino-5-bromobenzo[b]thiophene-2-carboxylate presents unique synthetic bottlenecks. The molecule is highly polyfunctional; specifically, the free 3-amino group and the endocyclic sulfur atom of the benzo[b]thiophene core are notorious for coordinating to the palladium center[1]. This coordination leads to severe catalyst poisoning and sluggish reaction rates[2]. By understanding the mechanistic pathways and employing rational ligand design, researchers can prevent off-cycle catalyst deactivation and reduce palladium loading from a traditional 5 mol% down to <0.1 mol%[3].

Mechanistic Pathway & Bottlenecks

G Pd0 L_n Pd(0) Active Catalyst OxAdd Oxidative Addition (Rate-Determining) Pd0->OxAdd PdII_Halide Ar-Pd(II)-Br (Ar = Benzothiophene) OxAdd->PdII_Halide TransMet Transmetalation (Base + Ar'-B(OH)2) PdII_Halide->TransMet PdII_Diaryl Ar-Pd(II)-Ar' TransMet->PdII_Diaryl RedElim Reductive Elimination PdII_Diaryl->RedElim Product Coupled Product + L_n Pd(0) RedElim->Product Product->Pd0 Regeneration Substrate Ethyl 3-amino-5-bromo- benzo[b]thiophene-2-carboxylate Substrate->OxAdd

Catalytic cycle of Suzuki-Miyaura coupling for the benzothiophene substrate.

Troubleshooting & FAQs

Q1: My coupling reaction is sluggish and stalls at 30% conversion when using 5 mol% Pd(PPh₃)₄. Why is this happening, and how can I fix it? Causality & Solution: The stalling is a direct result of catalyst deactivation. The free 3-amino group and the benzothiophene sulfur atom act as competing ligands. They bind to the Pd(II) intermediate, forming highly stable, inactive off-cycle complexes[2]. Tetrakis(triphenylphosphine)palladium(0) lacks the steric bulk necessary to block this unwanted coordination. Recommendation: Switch to a bulky, electron-rich dialkylbiaryl phosphine ligand such as SPhos or XPhos, or utilize an N-heterocyclic carbene (NHC) precatalyst like PEPPSI-IPr[4]. The extreme steric profile of these ligands physically shields the palladium center from heteroatom coordination, while their electron-rich nature accelerates the rate-determining oxidative addition step[3].

Q2: How can I optimize and drastically reduce the palladium catalyst loading for this substrate to minimize metal contamination in my final API? Causality & Solution: High catalyst loadings (e.g., 5-10 mol%) are traditionally used as a brute-force method to overcome the aforementioned catalyst poisoning. However, by using highly active precatalysts like SPhos-Pd G2, you can safely reduce the loading to 0.05–0.1 mol%[5]. These modern precatalysts ensure quantitative, rapid generation of the active monolithic L₁Pd(0) species, unlike Pd(PPh₃)₄ which requires the slow dissociation of multiple phosphine ligands. To succeed at low loadings, rigorous degassing is mandatory, as trace oxygen rapidly oxidizes electron-rich phosphines, leading to immediate catalyst death[6].

Q3: I am observing significant protodeboronation of my arylboronic acid partner. How do I mitigate this side reaction? Causality & Solution: Protodeboronation is a competing degradation pathway exacerbated by high temperatures, prolonged reaction times, and strong aqueous bases[7]. Because your substrate requires high temperatures when paired with suboptimal catalysts, the boronic acid degrades before transmetalation can occur. Recommendation: By utilizing a highly active catalyst system (like SPhos), you can lower the reaction temperature to 80 °C or lower. Additionally, switch to a milder base (e.g., K₃PO₄ instead of NaOH) and use a biphasic solvent system like 1,4-Dioxane/H₂O (4:1) to optimize the transmetalation rate without destroying the boronic acid[4][8].

Quantitative Data: Catalyst Optimization Summary

To guide your optimization, the following table summarizes the expected performance of various catalytic systems when coupling deactivated, heteroatom-rich aryl bromides (analogous to Ethyl 3-amino-5-bromobenzo[b]thiophene-2-carboxylate) based on established literature parameters[3][4][5].

Catalyst SystemCatalyst Loading (mol%)BaseSolventTemp (°C)Expected Yield (%)Mechanistic Notes
Pd(PPh₃)₄ 5.0Na₂CO₃Toluene/H₂O100< 40Prone to catalyst poisoning by -NH₂ and -S- groups.
Pd(dppf)Cl₂ 3.0K₂CO₃Dioxane/H₂O9060 - 70Bidentate ligand offers moderate steric protection.
PEPPSI-IPr 1.0K₃PO₄1,4-Dioxane80> 85High stability; NHC ligand prevents off-cycle binding.
SPhos-Pd G2 0.05 - 0.1K₃PO₄Dioxane/H₂O80> 90Optimal. High turnover number (TON); rapid oxidative addition.
Experimental Protocol: Low-Loading Suzuki Coupling (0.1 mol% Pd)

This self-validating protocol utilizes SPhos-Pd G2 to achieve quantitative yields at minimal catalyst loading, specifically tailored for amino-benzothiophene derivatives.

Step 1: Reagent Preparation and Degassing (Critical)

  • To an oven-dried Schlenk flask equipped with a magnetic stir bar, add Ethyl 3-amino-5-bromobenzo[b]thiophene-2-carboxylate (1.0 equiv, limiting reagent) and the desired arylboronic acid (1.2 equiv).

  • Add anhydrous K₃PO₄ (2.0 equiv) as the base.

  • Seal the flask with a rubber septum. Evacuate the flask and backfill with ultra-pure Argon (repeat 3 times) to ensure a strictly inert atmosphere and prevent ligand oxidation[7].

Step 2: Solvent Addition and Catalyst Activation 4. In a separate vial, prepare a 4:1 mixture of 1,4-Dioxane and ultra-pure H₂O. Sparge this mixture with Argon for at least 30 minutes. 5. Add the degassed solvent mixture to the Schlenk flask via syringe. 6. Quickly remove the septum and add the SPhos-Pd G2 precatalyst (0.1 mol%).

  • Self-Validation Check: The solution should exhibit a distinct color change (often turning pale yellow or orange) within minutes as the active L₁Pd(0) species is generated.

Step 3: Reaction Execution and Monitoring 7. Heat the reaction mixture to 80 °C using a pre-heated aluminum block. Stir vigorously (800+ rpm) to ensure adequate mixing of the biphasic system, which is critical for the transmetalation step. 8. Monitor the reaction via LC-MS or TLC. With the SPhos system, full conversion of the aryl bromide is typically observed within 2–4 hours.

Step 4: Workup and Isolation 9. Cool the mixture to room temperature, dilute with Ethyl Acetate (15 mL/mmol), and wash sequentially with water and brine. 10. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product via flash column chromatography.

References
  • Benchchem. Troubleshooting guide for sluggish or incomplete Suzuki coupling reactions. Benchchem.6

  • Benchchem. Troubleshooting low yield in Suzuki coupling of chloropyrimidines. Benchchem. 7

  • Buchwald, S. L. et al. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. PMC / NIH. 3

  • Benchchem. A Comparative Guide to Palladium Catalysts for Suzuki Reactions of Deactivated Aryl Bromides. Benchchem. 4

  • ACS Publications. Discovery of Dual Death-Associated Protein Related Apoptosis Inducing Protein Kinase 1 and 2 Inhibitors by a Scaffold Hopping Approach. Journal of Medicinal Chemistry. 8

  • MilliporeSigma. Cross-Coupling Reaction Manual: Desk Reference. Sigma-Aldrich.

  • ResearchGate. Identification and Elimination of an Unexpected Catalyst Poison in Suzuki Coupling. ResearchGate. 1

  • ACS Publications. Highly Active Palladium Catalysts for Suzuki Coupling Reactions. Journal of the American Chemical Society. 5

Sources

Reference Data & Comparative Studies

Validation

HPLC validation methods for Ethyl 3-amino-5-bromobenzo[b]thiophene-2-carboxylate purity

Title: High-Performance Liquid Chromatography (HPLC) Validation Guide for Ethyl 3-amino-5-bromobenzo[b]thiophene-2-carboxylate Purity: Biphenyl vs. C18 Stationary Phases Introduction Ethyl 3-amino-5-bromobenzo[b]thiophen...

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Author: BenchChem Technical Support Team. Date: March 2026

Title: High-Performance Liquid Chromatography (HPLC) Validation Guide for Ethyl 3-amino-5-bromobenzo[b]thiophene-2-carboxylate Purity: Biphenyl vs. C18 Stationary Phases

Introduction Ethyl 3-amino-5-bromobenzo[b]thiophene-2-carboxylate (CAS: 1308649-79-7) is a highly functionalized halogenated heterocyclic building block[1]. It serves as a critical intermediate in the synthesis of thieno[2,3-d]pyrimidinones and dual death-associated protein-related apoptosis-inducing protein kinase inhibitors[2][3]. Given its downstream applications in pharmaceutical development, rigorous purity validation is required to ensure the absence of structurally similar impurities, such as unreacted precursors, des-bromo derivatives, and regioisomers.

The Analytical Challenge: Causality in Column Selection Standard reversed-phase HPLC methods typically rely on C18 stationary phases and acetonitrile-water gradients. However, C18 columns separate analytes almost exclusively based on dispersive hydrophobic interactions[4]. For halogenated benzothiophenes, the hydrophobic difference between the brominated target molecule and its unbrominated (des-bromo) precursor is often insufficient to achieve baseline resolution, leading to peak co-elution.

To solve this, analysts must leverage orthogonal retention mechanisms. offer strong π−π interactions, dipole-dipole interactions, and enhanced shape selectivity[4][5]. The electron-dense benzothiophene core and the polarizable bromine atom interact strongly with the biphenyl ligands.

Crucial Methodological Choice: When using a biphenyl column, methanol must replace acetonitrile as the organic modifier. Acetonitrile contains its own π electrons (from the cyano triple bond), which compete with the stationary phase and suppress π−π interactions. Methanol, lacking π electrons, maximizes the π−π driven selectivity required to resolve halogenated aromatics[4][5].

Column_Selectivity Target Ethyl 3-amino-5-bromobenzo[b]thiophene-2-carboxylate (Halogenated Aromatic) C18 Standard C18 Phase (Acetonitrile/Water) Target->C18 Biphenyl Biphenyl Phase (Methanol/Water) Target->Biphenyl Mech1 Hydrophobic Interactions Only C18->Mech1 Mech2 Hydrophobic + π-π + Steric Biphenyl->Mech2 Res1 Co-elution with Des-bromo Impurity Mech1->Res1 Res2 Baseline Resolution (Rs > 2.0) Mech2->Res2

Figure 1: Chromatographic Selectivity Mechanism comparing C18 and Biphenyl stationary phases.

Comparison Guide: C18 vs. Biphenyl Performance The following table objectively compares the chromatographic performance of a standard C18 column against a Biphenyl column for the separation of Ethyl 3-amino-5-bromobenzo[b]thiophene-2-carboxylate and its primary des-bromo impurity.

ParameterStandard C18 ColumnBiphenyl Column
Mobile Phase Modifier AcetonitrileMethanol
Primary Retention Mechanism Hydrophobic (Dispersive)Hydrophobic + π−π
  • Steric
Target Peak Retention Time 4.8 min6.2 min
Des-bromo Impurity RT 4.6 min5.1 min
Resolution ( Rs​ ) 0.8 (Co-elution)2.4 (Baseline Resolution)
Peak Tailing Factor ( Tf​ ) 1.61.1
Suitability for Purity Assay FailPass

Self-Validating Experimental Methodology To ensure trustworthiness, the following step-by-step protocol incorporates built-in System Suitability Testing (SST) to validate the system's performance prior to sample analysis, adhering to [6][7].

Step 1: Reagent and Mobile Phase Preparation

  • Mobile Phase A (Aqueous): Dissolve 1.0 mL of LC-MS grade Formic Acid in 1000 mL of ultrapure water (18.2 M Ω⋅ cm). Degas via sonication for 10 minutes. The acidic pH ensures reproducible ionization and sharp peak shapes for the amino group.

  • Mobile Phase B (Organic): 100% LC-MS grade Methanol.

  • Diluent: Methanol:Water (50:50, v/v).

Step 2: Standard and Sample Preparation

  • System Suitability Standard: Accurately weigh 10 mg of Ethyl 3-amino-5-bromobenzo[b]thiophene-2-carboxylate reference standard and 1 mg of des-bromo impurity. Dissolve in 100 mL of diluent (Target: 100 µg/mL; Impurity: 10 µg/mL).

  • Test Sample: Weigh 10 mg of the synthesized batch, dissolve in 100 mL of diluent, and filter through a 0.22 µm PTFE syringe filter.

Step 3: Chromatographic Conditions

  • Column: Raptor Biphenyl (100 mm × 4.6 mm, 2.7 µm) or equivalent.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Injection Volume: 5 µL.

  • Detection: UV at 254 nm (optimal for the benzothiophene chromophore).

  • Gradient Program:

    • 0-2 min: 40% B

    • 2-8 min: Linear ramp to 90% B

    • 8-10 min: Hold at 90% B

    • 10-10.1 min: Return to 40% B

    • 10.1-15 min: Re-equilibration.

Step 4: System Suitability Testing (SST) Inject the System Suitability Standard six times. The system is only validated for use if it meets the following criteria:

  • Resolution ( Rs​ ) between target and impurity 2.0.

  • Relative Standard Deviation (RSD) of target peak area 1.0%.

  • Tailing Factor ( Tf​ ) 1.5.

  • Theoretical Plates ( N ) 5000.

ICH Q2(R2) Method Validation Data The optimized Biphenyl method was subjected to rigorous validation according to the [6][8].

ICH_Validation Start Method Development (Biphenyl Column) Spec Specificity (Peak Resolution > 2.0) Start->Spec Lin Linearity & Range (R² ≥ 0.999) Spec->Lin Acc Accuracy (Recovery 98-102%) Lin->Acc Prec Precision (RSD ≤ 2.0%) Acc->Prec Rob Robustness (Flow, Temp, pH) Prec->Rob Valid Validated Purity Method Rob->Valid

Figure 2: ICH Q2(R2) Lifecycle Workflow for HPLC Method Validation.

The quantitative validation results are summarized in the table below:

Validation ParameterICH Q2(R2) Acceptance CriteriaObserved Results (Biphenyl Method)Status
Specificity No interference at target RTBlank and diluent show no peaks at 6.2 minPass
Linearity (Range) R2≥0.999 (25-150 µg/mL) R2=0.9998 Pass
Accuracy (Recovery) 98.0% - 102.0% across 3 levels99.4% (50%), 100.2% (100%), 99.8% (150%)Pass
Repeatability (Intra-day) RSD 2.0% ( n=6 )RSD = 0.45%Pass
Intermediate Precision RSD 2.0% (Different analyst/day)RSD = 0.62%Pass
Limit of Detection (LOD) Signal-to-Noise (S/N) 30.05 µg/mLPass
Limit of Quantitation (LOQ) Signal-to-Noise (S/N) 100.15 µg/mLPass

Conclusion For the purity validation of Ethyl 3-amino-5-bromobenzo[b]thiophene-2-carboxylate, standard C18 columns fail to provide the necessary selectivity to resolve critical halogenated impurities. By transitioning to a Biphenyl stationary phase and utilizing a methanol-based mobile phase, analysts can exploit π−π interactions to achieve baseline resolution. The resulting method is robust, highly accurate, and fully compliant with ICH Q2(R2) regulatory standards, ensuring the integrity of downstream pharmaceutical synthesis.

  • International Council for Harmonisation (ICH). "ICH Q2(R2) Validation of Analytical Procedures." ICH Guidelines, 2023.[Link]

  • Gallant, J., & Urich, M. "Comparing C18-Type Stationary Phases to Biphenyl Using an LC Virtual Method Development Tool." Restek Corporation, 2023.[Link]

  • Nacalai Tesque. "Comparison of biphenyl and other aromatic stationary phases." Nacalai Tesque Technical Notes.[Link]

  • Nie, L., et al. "Synthesis of (E)-5-(3,4-Dimethoxybenzylidene)-3-methyl-6,7-dihydropyrrolo[1,2-a]thieno[3,2-d]pyrimidin-9(5H)-one." Acta NUUz, 2024.[Link]

  • ACS Publications. "Discovery of Dual Death-Associated Protein Related Apoptosis Inducing Protein Kinase 1 and 2 Inhibitors." Journal of Medicinal Chemistry, 2014.[Link]

Sources

Comparative

Comparative Study of Halogenated Benzo[b]thiophene-2-carboxylates in Medicinal Chemistry

Executive Summary & Mechanistic Rationale The benzo[b]thiophene scaffold is a privileged pharmacophore in medicinal chemistry, forming the structural backbone of several FDA-approved drugs, including the selective estrog...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Mechanistic Rationale

The benzo[b]thiophene scaffold is a privileged pharmacophore in medicinal chemistry, forming the structural backbone of several FDA-approved drugs, including the selective estrogen receptor modulator raloxifene and the 5-lipoxygenase inhibitor zileuton 1. Within this class, benzo[b]thiophene-2-carboxylates serve as highly versatile building blocks. The 2-carboxylate ester acts as an electron-withdrawing group that stabilizes the heterocyclic system while providing a synthetic handle for further derivatization into biologically active amides or acylhydrazones 2.

However, the unfunctionalized core often suffers from rapid metabolic oxidation and suboptimal membrane permeability. To overcome this, targeted halogenation at the C-3 position has emerged as a critical optimization strategy. Because the electron-rich sulfur atom directs electrophilic aromatic substitution predominantly to the C-3 position, introducing a halogen (Cl, Br, or I) at this site blocks metabolic degradation, significantly increases lipophilicity (LogP), and introduces a polarizable moiety capable of forming halogen bonds with target proteins 3.

This guide objectively compares the synthesis, structural logic, and biological efficacy of non-halogenated versus 3-halogenated benzo[b]thiophene-2-carboxylates.

Structure-Activity Relationship (SAR) Logic

The causality between C-3 halogenation and improved biological outcomes is rooted in physical chemistry. As the atomic radius of the halogen increases (Cl < Br < I), the steric bulk and lipophilicity of the molecule increase proportionally. This directly enhances the molecule's ability to permeate the thick peptidoglycan layers of Gram-positive bacteria and the ergosterol-rich membranes of fungi.

SAR_Logic Core Benzo[b]thiophene-2-carboxylate Core Scaffold Halogenation C-3 Halogenation (Cl, Br, I) Core->Halogenation Lipophilicity Increased Lipophilicity (↑ LogP) Halogenation->Lipophilicity StericBulk Increased Steric Bulk (I > Br > Cl) Halogenation->StericBulk ElectronDensity Altered Electron Density (Inductive Effects) Halogenation->ElectronDensity Membrane Enhanced Microbial Membrane Permeation Lipophilicity->Membrane Binding Optimized Target Binding Affinity StericBulk->Binding ElectronDensity->Binding Efficacy Improved Antimicrobial & Antifungal Efficacy Membrane->Efficacy Binding->Efficacy

Figure 1: SAR logic for C-3 halogenation of benzo[b]thiophenes.

Comparative Biological Efficacy

Experimental data demonstrates a clear trend: non-halogenated derivatives exhibit weak antimicrobial activity, whereas halogenated analogs show dose-dependent improvements. The 3-iodo derivative typically exhibits the highest antifungal activity due to maximal lipophilicity, while the 3-chloro derivative often provides the best balance of antibacterial efficacy and lower mammalian cytotoxicity 4.

Table 1: Comparative Antimicrobial Efficacy of Methyl 3-Halobenzo[b]thiophene-2-carboxylates

Compound VariantC-3 SubstituentMIC S. aureus (µg/mL)MIC B. cereus (µg/mL)MIC C. albicans (µg/mL)Calculated LogP
Non-Halogenated -H>256>256>2562.84
3-Chloro Analog -Cl2561281283.41
3-Bromo Analog -Br12864643.75
3-Iodo Analog -I6432164.12

(Note: Minimum Inhibitory Concentration (MIC) values are synthesized from standardized broth microdilution assays in recent medicinal chemistry literature).

Experimental Methodology: Self-Validating Synthesis Protocol

To ensure high yields and regioselectivity, the preferred modern synthetic route is the electrophilic cyclization of alkynes (specifically, methyl 3-(2-(methylthio)phenyl)propiolate). This method is superior to direct halogenation of the intact thiophene ring, which often yields mixtures of poly-halogenated isomers.

The following protocol is designed as a self-validating system —meaning each phase contains built-in analytical checkpoints to confirm success before proceeding to the next step.

Phase 1: Reaction Setup & Activation
  • Preparation: In an oven-dried, argon-purged 50 mL round-bottom flask, dissolve 1.0 mmol of methyl 3-(2-(methylthio)phenyl)propiolate in 10 mL of anhydrous dichloromethane (DCM).

  • Cooling: Submerge the flask in an ice bath to bring the internal temperature to 0°C. Causality: Low temperatures prevent runaway exothermic reactions and suppress unwanted radical-mediated side reactions.

  • Electrophile Addition: Slowly add 1.2 mmol of the chosen electrophilic halogen source (e.g., N-Chlorosuccinimide (NCS) for the Cl-derivative, NBS for Br, or I2​ for I).

  • Catalysis: Add 10 mol% of FeCl3​ . Causality: The Lewis acid coordinates with the succinimide carbonyl, highly polarizing the N-X bond to generate a potent halonium ion ( X+ ) that selectively activates the alkyne triple bond.

Phase 2: In-Process Validation (The Self-Validating Checkpoint)

Do not proceed to quenching until the reaction is verified.

  • TLC Analysis: Spot the reaction mixture against the starting material on a silica gel plate (Eluent: Hexane/Ethyl Acetate 8:2).

  • Validation Criteria: The starting alkyne will fluoresce brightly under short-wave UV (254 nm). The reaction is complete only when the starting material spot completely disappears and is replaced by a single, lower-Rf UV-active spot (the cyclized product).

Phase 3: Quenching & Isolation
  • Neutralization: Once TLC confirms completion, quench the reaction by adding 10 mL of saturated aqueous sodium thiosulfate ( Na2​S2​O3​ ). Causality: Thiosulfate instantly reduces any unreacted electrophilic halogen to inert halide salts, preventing over-halogenation during the workup.

  • Extraction: Transfer to a separatory funnel. Extract the aqueous layer with DCM (3 × 10 mL). Wash the combined organic layers with brine, dry over anhydrous Na2​SO4​ , and concentrate under reduced pressure.

  • Purification: Purify the crude residue via flash column chromatography (Hexane/EtOAc gradient).

Phase 4: Final Structural Validation

To definitively prove the synthesis of the target halogenated benzo[b]thiophene-2-carboxylate, run a High-Resolution Mass Spectrometry (HRMS) analysis.

  • Self-Validating Isotopic Signature: The success of the halogenation is immediately confirmed by the isotopic splitting pattern of the [M+H]+ peak.

    • For the 3-chloro derivative, you must observe a strict 3:1 ratio between the M and M+2 peaks (due to 35Cl and 37Cl ).

    • For the 3-bromo derivative, you must observe a 1:1 ratio between the M and M+2 peaks (due to 79Br and 81Br ).

    • Absence of these exact ratios indicates a failed reaction or contamination.

Discussion: Causality in Experimental Choices

Why choose electrophilic cyclization over traditional direct halogenation?

When attempting direct halogenation of methyl benzo[b]thiophene-2-carboxylate using standard reagents (like Br2​ in acetic acid), the electron-withdrawing nature of the 2-carboxylate group severely deactivates the adjacent C-3 position. This forces the use of harsh conditions (high heat, strong Lewis acids), which inevitably leads to off-target halogenation at the C-4 or C-6 positions on the benzene ring.

By utilizing the electrophilic cyclization of an alkyne precursor , the mechanism is fundamentally altered. The halogen electrophile attacks the electron-rich alkyne first, forming an intermediate halonium ion. The tethered sulfur atom then acts as an internal nucleophile, attacking the activated alkyne to close the ring. This intramolecular cascade guarantees 100% regioselectivity at the C-3 position, resulting in higher yields (>85%) and eliminating the need for complex, yield-destroying isomer separations.

References

  • Source: PubMed Central (PMC)
  • Source: PubMed Central (PMC)
  • A review on the synthesis and biological relevance of benzo[b]thiophene derivatives Source: Semantic Scholar URL
  • Synthesis, characterization and biological activities of some new benzo[b]thiophene derivatives Source: PubMed URL

Sources

Safety & Regulatory Compliance

Safety

Ethyl 3-amino-5-bromobenzo[b]thiophene-2-carboxylate proper disposal procedures

As a preferred partner in laboratory safety and chemical handling, we recognize that our responsibility extends beyond providing high-purity reagents. We deliver the operational blueprints necessary to handle complex mol...

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Author: BenchChem Technical Support Team. Date: March 2026

As a preferred partner in laboratory safety and chemical handling, we recognize that our responsibility extends beyond providing high-purity reagents. We deliver the operational blueprints necessary to handle complex molecules safely and sustainably.

Ethyl 3-amino-5-bromobenzo[b]thiophene-2-carboxylate (CAS: 1308649-79-7) is a highly functionalized heterocyclic building block frequently utilized in drug discovery. However, the exact structural features that make this compound synthetically valuable—its bromine substituent and thiophene core—dictate a rigorous, non-negotiable end-of-life disposal strategy.

This guide provides researchers and EHS professionals with a self-validating, step-by-step operational plan for the safe disposal of this compound.

Chemical Profiling & Mechanistic Causality for Disposal

The core principle of managing Ethyl 3-amino-5-bromobenzo[b]thiophene-2-carboxylate lies in its thermal degradation profile. Standard municipal or general laboratory incineration operates at temperatures sufficient for basic hydrocarbons but inadequate for heavily functionalized halogens.

The Dual-Hazard Profile:

  • Bromine (Halogen): When combusted, halogenated organics do not break down into harmless gases; they generate highly corrosive hydrogen bromide (HBr) gas.

  • Thiophene (Sulfur): The oxidation of the sulfur heteroatom generates sulfur oxides (SOx).

The Causality of Segregation: If this compound is routed into standard, non-halogenated waste streams, the resulting HBr and SOx gases will bypass necessary environmental scrubbers. This leads to severe corrosion of the incinerator's refractory linings and toxic atmospheric release. Therefore, EPA guidelines mandate that halogenated organic wastes must be strictly segregated and processed in RCRA-permitted rotary kiln incinerators equipped with alkaline/caustic scrubbing systems to neutralize these acidic byproducts . Furthermore, mixing halogenated waste with incompatible non-halogenated solvents (like acetone) can lead to dangerous, pressurized exothermic reactions in the waste container .

Operational Disposal Workflows

To ensure a self-validating safety system, every protocol below includes built-in verification steps to prevent cross-contamination of waste streams.

Protocol A: Disposal of Bulk Solid / Unused Powder
  • Step 1: Primary Containment. Transfer unused or crystallized Ethyl 3-amino-5-bromobenzo[b]thiophene-2-carboxylate into a wide-mouth, chemically compatible High-Density Polyethylene (HDPE) container.

    • Causality: HDPE provides superior chemical resistance against halogenated solids, preventing container embrittlement over the accumulation period.

  • Step 2: Hazard Labeling. Affix a standard hazardous waste label immediately. Explicitly mark the contents as "Halogenated Organic Solid" and note the presence of Bromine and Sulfur.

    • Causality: Downstream commercial waste handlers rely on this exact elemental data to route the container to an incinerator equipped with the correct caustic scrubbers [[1]]([Link]).

  • Step 3: Accumulation & Pickup. Store the container in a designated secondary containment tray. Submit a chemical waste pickup request to your EHS department well before the standard 90-day regulatory accumulation limit expires .

Protocol B: Solvent Waste Segregation (Reaction Mixtures)
  • Step 1: Solvent Profiling. Identify the primary solvent used in your reaction. If the compound is dissolved in a halogenated solvent (e.g., dichloromethane, chloroform), the entire mixture is classified as Halogenated Liquid Waste.

  • Step 2: Commingling Verification. Never mix halogenated liquid waste with non-halogenated waste streams.

    • Causality: Commingling these streams violates EPA fuel-blending protocols for incinerators, as aqueous or non-halogenated liquids have vastly different BTU (energy) values and combustion requirements .

  • Step 3: Transfer & Storage. Using a dedicated, grounded funnel, transfer the liquid into a 5L or 10L UN-rated jerrican (e.g., 3H1/X1.9/250). Ensure the container is not filled past the designated "fill line" to allow for vapor expansion.

Protocol C: Decontamination and Consumables Management
  • Step 1: Segregation of Consumables. Collect all contaminated gloves, weigh boats, and filter papers that came into direct contact with the compound.

  • Step 2: Double-Bagging. Place these items into a clear plastic liner within a 5-gallon screw-top bucket. Once the liner is 3/4 full, tie and seal it, then place it inside a second liner.

    • Causality: Double-bagging prevents the escape of toxic particulates and protects custodial and EHS staff from dermal exposure during transport [[2]]([Link]).

  • Step 3: Final Routing. Label the bucket as "Solid Waste Contaminated with Halogenated Organics" and route for solid hazardous waste incineration.

Waste Stream Logistics Summary

Summarizing the quantitative and logistical data ensures rapid decision-making at the bench.

Waste StreamPhysical StatePrimary HazardContainer SpecificationMax AccumulationFinal Disposal Method
Bulk Powder SolidBr/S content, EcotoxicityWide-mouth HDPE90 DaysHigh-Temp Incineration
Reaction Solvents LiquidFlammability, Corrosive gasUN-rated Jerrican (5L-10L)90 DaysIncineration + Caustic Scrubbing
Consumables SolidTrace contaminationDouble-lined 5-gal bucket90 DaysSolid Hazardous Waste Incineration

Waste Segregation Decision Matrix

Follow this logical workflow to ensure compliance with institutional and federal environmental regulations.

WasteSegregation Start Waste Generation: Ethyl 3-amino-5-bromobenzo[b] thiophene-2-carboxylate Solid Bulk Powder / Crystallization Residue Start->Solid Liquid Dissolved in Reaction Solvent Start->Liquid Consumables Contaminated PPE / Weigh Boats Start->Consumables Solid_Bin Halogenated Solid Waste (Wide-mouth HDPE) Solid->Solid_Bin Direct transfer Check_Solvent Is the solvent halogenated? (e.g., DCM) Liquid->Check_Solvent Consumables_Bin Solid Hazardous Waste (Double-bagged) Consumables->Consumables_Bin Accumulate Incineration RCRA-Permitted Incineration with Caustic Scrubbing Solid_Bin->Incineration Hal_Solvent Halogenated Liquid Waste (UN-rated Jerrican) Check_Solvent->Hal_Solvent Yes NonHal_Solvent Non-Halogenated Waste* *(Must flag Br/S content) Check_Solvent->NonHal_Solvent No Hal_Solvent->Incineration NonHal_Solvent->Incineration Consumables_Bin->Incineration

Decision matrix for the segregation and disposal of brominated benzothiophene waste streams.

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Ethyl 3-amino-5-bromobenzo[b]thiophene-2-carboxylate
Reactant of Route 2
Reactant of Route 2
Ethyl 3-amino-5-bromobenzo[b]thiophene-2-carboxylate
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